VU0357017 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3.ClH/c1-3-24-18(23)21-12-8-15(9-13-21)19-10-11-20-17(22)16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3,(H,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQVUIXSBOCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648417 | |
| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135242-13-5 | |
| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VU0357017 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a brain-penetrant compound, it has garnered significant interest for its therapeutic potential in treating central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, where cognitive deficits are a core symptom.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of VU0357017, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action: Selective M1 Allosteric Agonism
VU0357017 acts as a positive allosteric modulator (PAM) and an allosteric agonist at the M1 receptor.[4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site on the receptor. This interaction can potentiate the effect of the endogenous agonist and, in the case of an allosteric agonist, can directly activate the receptor. VU0357017 demonstrates high selectivity for the M1 subtype, with no significant activity at M2-M5 receptors at concentrations up to 30 μM.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of VU0357017.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| EC50 (Allosteric Agonist Activity) | CHO cells expressing hM1 | 477 nM | [1] |
| EC50 (Positive Allosteric Modulator) | CHO cells expressing hM1 | 198 nM | |
| Selectivity | CHO cells | No activity at M2-M5 up to 30 μM | [1] |
| Ki (M1) | CHO cells | 9.91 μM | [1] |
| Ki (M2-M5) | CHO cells | 21.4 - 55.3 μM | [1] |
Table 2: In Vitro Functional Effects
| Functional Assay | Cell Line/Tissue | Effect | Reference |
| Calcium (Ca2+) Mobilization | CHO cells expressing hM1 | Concentration-dependent increase | [1][4] |
| ERK1/2 Phosphorylation | CHO cells expressing hM1 | Concentration-dependent increase | [1][4] |
| β-arrestin Recruitment | CHO cells expressing hM1 | Little to no effect | [4] |
| Action Potential Firing | Rat Striatal Medium Spiny Neurons | Small increase in evoked action potential firing | [4] |
Signaling Pathways
VU0357017 modulates M1 receptor signaling, primarily through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. A notable characteristic of VU0357017 is its biased agonism, showing a preference for G-protein-mediated signaling over the β-arrestin pathway.[4][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of VU0357017 are provided below.
In Vitro Calcium Mobilization Assay
Objective: To determine the agonist activity of VU0357017 at the M1 receptor by measuring intracellular calcium release.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in standard media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Preparation: this compound is serially diluted to achieve a range of concentrations.
-
FLIPR Assay: The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured.
-
Compound Addition: The various concentrations of VU0357017 are added to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium.
-
Data Analysis: The response is typically normalized to the maximal response of a full agonist like carbachol. EC50 values are calculated using a four-parameter logistic equation.[4]
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To assess the effect of VU0357017 on neuronal excitability.
Methodology:
-
Tissue Preparation: Brain slices containing the region of interest (e.g., striatum) are prepared from rodents.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Pipette Preparation: Recording pipettes are pulled from borosilicate glass and filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the neuronal membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Current-Clamp Recordings: The membrane potential is recorded. A series of depolarizing current steps are injected to elicit action potentials.
-
Compound Application: VU0357017 is bath-applied to the slice at a known concentration.
-
Data Acquisition: The current injection protocol is repeated in the presence of the compound.
-
Data Analysis: The number of action potentials fired in response to each current step before and after compound application is quantified and compared.[4]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in the CNS. Its mechanism as a selective allosteric agonist, coupled with its biased signaling profile, offers a nuanced approach to modulating cholinergic neurotransmission. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to advance our understanding and treatment of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
VU0357017 Hydrochloride: An In-depth Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
VU0357017 hydrochloride is a widely recognized tool compound in neuroscience research, valued for its potent and selective agonism at the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This technical guide provides a comprehensive overview of its selectivity profile, compiling quantitative data, detailing experimental methodologies, and visualizing key concepts to support its application in research and drug development.
Core Selectivity and Mechanism of Action
VU0357017 is characterized as a selective allosteric agonist for the M1 receptor.[1] Its mechanism of action is complex, exhibiting properties of a bitopic ligand. At lower concentrations, it binds to an allosteric site on the M1 receptor, leading to its selective activation.[2] However, at higher concentrations, it can also interact with the orthosteric acetylcholine (ACh) binding site, which can lead to a broader, non-selective antagonism across all muscarinic receptor subtypes.[2] This dual activity underscores the importance of using VU0357017 at appropriate concentrations to ensure M1-selective effects.
Quantitative Selectivity Profile
The selectivity of this compound has been determined through various in vitro assays, primarily focusing on its activity at the five muscarinic acetylcholine receptor subtypes (M1-M5). The following tables summarize the key quantitative data regarding its potency and binding affinity.
Table 1: Functional Potency (EC50) of VU0357017 at Muscarinic Receptors
| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Notes |
| M1 | 198 - 477 | Calcium Mobilization | CHO cells | Potent allosteric agonist activity.[1][3] |
| M2 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |
| M3 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |
| M4 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |
| M5 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |
Table 2: Binding Affinity (Ki) of VU0357017 at Muscarinic Receptors
| Receptor Subtype | Ki (µM) | Assay Type | Radioligand | Cell Line |
| M1 | 9.91 | Radioligand Binding | [3H]-NMS | CHO cells |
| M2 | 21.4 | Radioligand Binding | [3H]-NMS | CHO cells |
| M3 | 55.3 | Radioligand Binding | [3H]-NMS | CHO cells |
| M4 | 35.0 | Radioligand Binding | [3H]-NMS | CHO cells |
| M5 | 50.0 | Radioligand Binding | [3H]-NMS | CHO cells |
Off-Target Activity Profile
Further screening against a broader panel of G-protein coupled receptors (GPCRs) has revealed a generally clean off-target profile for VU0357017. However, at a concentration of 10 µM, it has been observed to potentiate the responses to acetylcholine at the D4 dopamine (B1211576) and β3 adrenergic receptors.[4]
Signaling Pathway and Allosteric Modulation
VU0357017's agonism at the M1 receptor initiates a cascade of intracellular signaling events. The M1 receptor is a Gq-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1: M1 Receptor Gq-coupled Signaling Pathway Activated by VU0357017.
Experimental Protocols
The characterization of VU0357017's selectivity profile relies on standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of VU0357017 for the different muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), which binds to the orthosteric site.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of VU0357017 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Objective: To measure the functional agonist activity (EC50) of VU0357017 at the different muscarinic receptor subtypes.
Methodology:
-
Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of VU0357017 is recorded. The data are then plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value (the concentration that produces 50% of the maximal response).
Figure 2: General Experimental Workflow for Determining Selectivity.
Conclusion
This compound demonstrates a high degree of selectivity for the M1 muscarinic acetylcholine receptor as an allosteric agonist, with minimal to no activity at other muscarinic subtypes at typical working concentrations. Its well-characterized selectivity profile, supported by robust in vitro data, makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the M1 receptor, particularly in the context of central nervous system disorders like Alzheimer's disease and schizophrenia.[1][5] Researchers utilizing this compound should remain mindful of its bitopic nature and potential for off-target effects at higher concentrations to ensure the validity and interpretability of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
VU0357017 Hydrochloride: A CNS-Penetrant M1 Muscarinic Receptor Agonist for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has demonstrated significant potential for the treatment of central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia.[1] Developed by Vanderbilt University, this compound exhibits excellent CNS penetration and a favorable pharmacokinetic profile.[2] As an allosteric agonist, VU0357017 binds to a site on the M1 receptor distinct from the orthosteric site for acetylcholine, offering a novel mechanism for receptor activation. This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies associated with this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride |
| Molecular Formula | C18H27N3O3.HCl |
| Molecular Weight | 369.89 g/mol |
| CAS Number | 1135242-13-5 |
| Solubility | Soluble to 25 mM in water and to 5 mM in DMSO. |
Pharmacological Profile
In Vitro Pharmacology
VU0357017 is a highly selective agonist for the human M1 muscarinic receptor. It displays no significant activity at the M2-M5 receptor subtypes at concentrations up to 30 μM.[1] The compound acts as a positive allosteric modulator and, at higher concentrations, can also directly activate the M1 receptor.[3]
Table 1: In Vitro Potency and Efficacy of VU0357017 at the M1 Receptor
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing human M1 | EC50 | 477 nM | [1] |
| Calcium Mobilization | hM1 CHO cells | % CCh Emax | 41.7 ± 2.37 | [2] |
| ERK1/2 Phosphorylation | hM1 CHO cells | EC50 | 37.0 ± 20.0 µM | [2] |
| ERK1/2 Phosphorylation | hM1 CHO cells | % CCh Emax | 37.9 ± 8.80 | [2] |
| β-arrestin Recruitment | hM1 CHO PathHunter cells | Activity | No significant activity | [2] |
| Binding Affinity (Ki) | CHO cells expressing human M1 | Ki | 9.91 µM | [1] |
| Binding Affinity (Ki) | CHO cells expressing human M2 | Ki | 21.4 µM | [1] |
| Binding Affinity (Ki) | CHO cells expressing human M3 | Ki | 55.3 µM | [1] |
| Binding Affinity (Ki) | CHO cells expressing human M4 | Ki | 35.0 µM | [1] |
| Binding Affinity (Ki) | CHO cells expressing human M5 | Ki | 50.0 µM | [1] |
In Vivo Pharmacology & CNS Penetration
Signaling Pathways
Activation of the M1 muscarinic receptor by this compound initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various neuronal functions, including synaptic plasticity, learning, and memory. Notably, VU0357017 demonstrates biased agonism, as it does not promote the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[2]
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Methodology:
-
Cells are seeded into 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added at various concentrations.
-
Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data is normalized to the maximal response induced by a full agonist like carbachol (B1668302) (CCh) to determine EC50 and Emax values.
-
2. ERK1/2 Phosphorylation Assay
-
Cell Line: CHO cells stably expressing the human M1 muscarinic receptor.
-
Methodology:
-
Cells are seeded in 96-well plates and serum-starved prior to the assay.
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell lysates are prepared.
-
The levels of phosphorylated ERK1/2 are quantified using an immunoassay, such as an AlphaScreen or ELISA-based kit.
-
Results are expressed as a percentage of the maximal response to a reference agonist.
-
3. β-Arrestin Recruitment Assay
-
Cell Line: PathHunter eXpress hM1 CHO-K1 β-Arrestin GPCR Assay cell line (DiscoverX).
-
Methodology:
-
Cells are plated in 96-well plates.
-
Cells are treated with this compound.
-
The recruitment of β-arrestin to the M1 receptor is measured using a chemiluminescent enzyme fragment complementation assay.
-
Luminescence is read on a plate reader.
-
In Vivo Assays
1. Contextual Fear Conditioning in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Habituation: Rats are habituated to the testing chamber.
-
Training (Day 1):
-
An amnesic agent like scopolamine (B1681570) is administered to induce cognitive deficits.
-
This compound (e.g., 1-10 mg/kg, i.p.) or vehicle is administered prior to training.
-
Rats are placed in the conditioning chamber and receive a series of mild foot shocks (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS).
-
-
Testing (Day 2):
-
Rats are returned to the same conditioning chamber without the US.
-
Freezing behavior (a measure of fear memory) is recorded and quantified.
-
-
Data Analysis: The duration of freezing is compared between treatment groups to assess the reversal of scopolamine-induced memory impairment.[1]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a CNS-penetrant M1 agonist like this compound.
Conclusion
This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its CNS-penetrant properties and biased agonism make it a valuable tool for investigating the therapeutic potential of M1 receptor activation in neurological and psychiatric disorders. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further elucidation of its detailed pharmacokinetic profile and continued investigation in various disease models will be crucial in fully realizing its clinical potential.
References
In Vivo Efficacy of VU0357017 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the central nervous system for the therapeutic intervention of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] This technical guide synthesizes the available in vivo evidence for the efficacy of VU0357017, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Core Efficacy Data
The in vivo efficacy of VU0357017 has been primarily demonstrated in rodent models of cognitive impairment. Key findings are summarized below, with detailed experimental protocols provided in the subsequent section.
Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
VU0357017 has been shown to reverse cognitive deficits induced by the non-selective muscarinic antagonist scopolamine (B1681570) in a contextual fear conditioning (CFC) paradigm. This model is widely used to assess the efficacy of cognition-enhancing drugs.
| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect | Statistical Significance |
| Scopolamine-induced deficit in Contextual Fear Conditioning | Rat (Sprague-Dawley) | VU0357017 | 1, 3, 10 | Reversal of scopolamine-induced deficit in freezing behavior. | Significant at 10 mg/kg |
Data sourced from MedChemExpress, referencing Lebois et al., 2010 and Digby et al., 2012.[1]
Enhancement of Hippocampal-Dependent Learning
In addition to reversing induced cognitive deficits, VU0357017 has demonstrated the ability to enhance the acquisition of hippocampal-dependent learning in healthy animals.
| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect | Statistical Significance |
| Acquisition of Contextual Fear Conditioning | Rat (Sprague-Dawley) | VU0357017 | 1 | Enhancement of freezing behavior, indicating improved learning. | p < 0.05 |
Data sourced from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.
Assessment in a Schizophrenia-Related Model
To evaluate its potential antipsychotic efficacy, VU0357017 was tested in the amphetamine-induced hyperlocomotion model in rats. This model is commonly used to screen for antipsychotic-like activity.
| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect |
| Amphetamine-Induced Hyperlocomotion | Rat | VU0357017 | Not specified | Did not reverse amphetamine-induced hyperlocomotion. |
Data sourced from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.[2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Contextual Fear Conditioning (Scopolamine-Reversal Model)
-
Animals: Male Sprague-Dawley rats (380-420 g).
-
Drug Administration: Scopolamine was administered prior to the training session to induce a cognitive deficit. VU0357017 (1, 3, or 10 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.
-
Procedure:
-
Training: Rats were placed in a conditioning chamber and, after a habituation period, received a footshock.
-
Testing: 24 hours later, rats were returned to the same chamber, and freezing behavior (a measure of fear memory) was quantified.
-
-
Endpoint: Percentage of time spent freezing. A reversal of the scopolamine-induced reduction in freezing time by VU0357017 indicates cognitive enhancement.
Protocol based on information from MedChemExpress, referencing Lebois et al., 2010 and Digby et al., 2012.[1]
Contextual Fear Conditioning (Acquisition Enhancement)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: VU0357017 (1 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection 30 minutes prior to the training session.
-
Procedure:
-
Training: Rats were placed in a conditioning chamber and received a footshock (0.5 mA, 2 seconds) after a 2.5-minute habituation period.
-
Testing: 24 hours later, rats were returned to the chamber for 5 minutes, and freezing behavior was scored.
-
-
Endpoint: Percentage of time spent freezing. An increase in freezing time in the VU0357017-treated group compared to the vehicle group indicates enhanced learning.
Protocol based on information from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.
Visualizations
Signaling Pathway of M1 Receptor Activation
VU0357017, as an allosteric agonist of the M1 muscarinic acetylcholine receptor, is proposed to modulate downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. The following diagram illustrates the canonical Gq-coupled signaling pathway activated by M1 receptor stimulation.
Caption: M1 Receptor Signaling Cascade.
Experimental Workflow for Contextual Fear Conditioning
The following diagram outlines the procedural steps involved in the contextual fear conditioning experiments used to assess the in vivo efficacy of VU0357017.
Caption: Contextual Fear Conditioning Workflow.
Conclusion
The available in vivo data provide compelling evidence for the efficacy of this compound in enhancing cognitive function in rodent models. Its ability to reverse scopolamine-induced memory deficits and enhance learning in a hippocampal-dependent task underscores its potential as a therapeutic agent for cognitive disorders. The lack of efficacy in the amphetamine-induced hyperlocomotion model suggests a more selective pro-cognitive profile rather than a broad antipsychotic effect. Further research, including studies in a wider range of animal models and ultimately in human clinical trials, is warranted to fully elucidate the therapeutic potential of VU0357017.
References
- 1. [PDF] Scopolamine and Pavlovian Fear Conditioning in Rats: Dose-Effect Analysis | Semantic Scholar [semanticscholar.org]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
VU0357017 Hydrochloride: A Technical Guide on its Role in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) remains a significant global health challenge, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes to the cognitive deficits in AD, has been a cornerstone of drug development.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), highly expressed in brain regions critical for learning and memory, represents a key therapeutic target.[2] VU0357017 hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 mAChR.[3] This technical guide provides an in-depth overview of VU0357017's mechanism of action, its application in preclinical AD research, and detailed experimental protocols, offering a comprehensive resource for researchers in the field.
Mechanism of Action: Allosteric Modulation of the M1 Receptor
VU0357017 acts as a positive allosteric modulator (PAM) and an allosteric agonist at the M1 mAChR.[3][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site on the receptor.[4] This interaction can potentiate the receptor's response to ACh, preserving the spatial and temporal dynamics of cholinergic signaling.[4] VU0357017 has been shown to be highly selective for the M1 receptor subtype with no significant activity at M2-M5 receptors at concentrations up to 30 μM.[3][5]
The activation of the M1 receptor by VU0357017 initiates a cascade of intracellular signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[4][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These signaling events can lead to the activation of downstream kinases such as extracellular signal-regulated kinase (ERK).[7]
In the context of Alzheimer's disease, M1 receptor activation is believed to have dual benefits: symptomatic improvement of cognition and potential disease-modifying effects. Activation of M1 receptors can enhance neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory and are impaired in AD.[2] Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP) by enhancing the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain, thereby precluding Aβ formation.[2][8] M1 activation may also play a role in reducing the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Pharmacology of VU0357017
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (M1) | 198 nM | CHO | Calcium Mobilization | [5][9] |
| EC50 (M1) | 477 nM | Not Specified | Not Specified | [3] |
| Ki (M1) | 9.91 μM | CHO | Radioligand Binding | [3] |
| Ki (M2) | 21.4 μM | CHO | Radioligand Binding | [3] |
| Ki (M3) | 55.3 μM | CHO | Radioligand Binding | [3] |
| Ki (M4) | 35.0 μM | CHO | Radioligand Binding | [3] |
| Ki (M5) | 50.0 μM | CHO | Radioligand Binding | [3] |
Table 2: In Vivo Efficacy of VU0357017 in a Rodent Model
| Animal Model | Dosing Route | Effective Dose (mg/kg) | Efficacy Endpoint | Reference |
| Scopolamine-induced amnesia in rats | Intraperitoneal (i.p.) | 10 | Reversal of cognitive deficits in contextual fear conditioning | [3] |
Key Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the potency and efficacy of VU0357017 in activating M1 receptor-mediated intracellular calcium release.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken. This compound, dissolved in an appropriate vehicle, is added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each compound concentration is normalized to the response of a maximal concentration of a reference agonist (e.g., acetylcholine or carbachol). The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[7]
In Vivo Contextual Fear Conditioning
Objective: To assess the ability of VU0357017 to reverse cognitive deficits in a rodent model of Alzheimer's disease.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Cognitive impairment is induced by the administration of the muscarinic antagonist scopolamine.
-
Drug Administration: this compound (1-10 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the training session.[3]
-
Training Phase: Rats are placed in a conditioning chamber and allowed to explore for a baseline period. A conditioned stimulus (e.g., a tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). This pairing is repeated.
-
Testing Phase: 24 hours after training, the rats are returned to the same conditioning chamber (context). No shocks are delivered. The time spent "freezing" (a fear response) is recorded.
-
Data Analysis: The percentage of time spent freezing is compared between the different treatment groups. A reversal of the scopolamine-induced deficit in freezing behavior by VU0357017 indicates a pro-cognitive effect.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: M1 Receptor Signaling Pathway Activated by VU0357017.
Caption: Experimental Workflow for Contextual Fear Conditioning.
Caption: Proposed Role of VU0357017 in Mitigating AD Pathology.
Conclusion
This compound serves as a critical research tool for elucidating the role of the M1 muscarinic acetylcholine receptor in the pathophysiology of Alzheimer's disease. Its high selectivity and brain-penetrant nature make it an excellent probe for both in vitro and in vivo studies. The ability of VU0357017 to enhance M1 receptor signaling, leading to improved cognitive function in preclinical models, underscores the therapeutic potential of M1 allosteric modulators. Furthermore, the potential disease-modifying effects of M1 activation on amyloid and tau pathology warrant further investigation. This technical guide provides a foundational resource for researchers aiming to leverage VU0357017 and similar compounds to advance our understanding of Alzheimer's disease and develop novel therapeutic strategies.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]
Investigating Schizophrenia with VU0357017 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments.[1][2] Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are most effective for positive symptoms, leaving a significant unmet need for therapies that address the cognitive and negative symptom domains.[3][4][5] The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for these underserved aspects of schizophrenia.[6][7] This technical guide provides a comprehensive overview of VU0357017 hydrochloride, a selective M1 positive allosteric modulator (PAM), as a tool for investigating the role of M1R in schizophrenia pathophysiology and for the development of novel therapeutics.
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[6] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced modulation of the cholinergic system compared to direct agonists.[8] This guide will detail the mechanism of action of VU0357017, present its pharmacological data in a structured format, provide detailed protocols for key in vitro and in vivo experiments, and visualize critical pathways and workflows.
Mechanism of Action: M1 Receptor Signaling
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[9][10] Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[9] VU0357017, as an M1 PAM, binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine and potentiating this signaling cascade.[6]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| M1 Receptor Agonist Activity | |||
| EC50 (Calcium Mobilization) | 477 nM | CHO cells expressing human M1 receptor | [6] |
| M1 Receptor PAM Activity | |||
| EC50 (in presence of ACh) | 198 nM | CHO cells expressing human M1 receptor | Not specified |
| Selectivity | |||
| M2-M5 Receptor Activity | No activity up to 30 µM | CHO cells expressing M2-M5 receptors | [6] |
| Downstream Signaling | |||
| ERK Phosphorylation | Induces phosphorylation | CHO cells | [6] |
| β-arrestin Recruitment | No significant recruitment | Assay conditions not specified | [6] |
Table 2: In Vivo Pharmacology and Efficacy of this compound
| Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference |
| Cognitive Enhancement | ||||
| Scopolamine-induced amnesia (mice) | i.p. | 10 | Reversal of cognitive deficits in Novel Object Recognition test | [12] |
| Contextual Fear Conditioning (rats) | Not specified | Not specified | Enhanced acquisition of hippocampal-dependent cognitive function | [6] |
| Psychosis Model | ||||
| Amphetamine-induced hyperlocomotion (rats) | Not specified | Not specified | Did not reverse hyperlocomotion | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Materials:
-
CHO cells stably expressing the human M1 receptor (CHO-M1)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit)[13][14][15]
-
This compound
-
Acetylcholine (ACh)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[13][14][15]
Procedure:
-
Cell Plating: Seed CHO-M1 cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then add the VU0357017 dilutions (for agonist activity) or a fixed concentration of VU0357017 followed by ACh dilutions (for PAM activity).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Normalize the data to the baseline and plot against the compound concentration to determine the EC50 value.
This assay determines the activation of the MAPK/ERK signaling pathway downstream of M1 receptor activation.
Materials:
-
CHO-M1 cells
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture CHO-M1 cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.[16] Treat cells with various concentrations of VU0357017 for different time points (e.g., 5, 15, 30 minutes).[17][18]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[16]
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key step in receptor desensitization and an alternative signaling pathway for some GPCRs.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing the M1 receptor and a β-arrestin fusion protein with a reporter enzyme (e.g., DiscoveRx PathHunter β-arrestin cell line).[19][20]
-
Cell culture reagents
-
96-well white, solid-bottom cell culture plates
-
This compound
-
Detection reagents specific to the assay system (e.g., chemiluminescent substrate).[19]
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of VU0357017 to the wells.
-
Incubation: Incubate the plate for a duration optimized for the specific receptor-arrestin interaction (typically 60-90 minutes) at 37°C.[19]
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the signal to a vehicle control and plot against the compound concentration to generate dose-response curves.
In Vivo Behavioral Assays
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[2][21]
Materials:
-
Male mice (e.g., C57BL/6J)
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small glass bottles, metal cubes) that are of similar size but different in shape and texture.
-
Video recording and analysis software
-
This compound
-
Vehicle (e.g., saline or 10% Tween 80 in saline)
-
(Optional) Scopolamine or MK-801 to induce cognitive deficits.[12]
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 10 minutes to acclimate to the environment.[22]
-
Training/Familiarization (Day 2):
-
Administer VU0357017 or vehicle intraperitoneally (i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.[22]
-
-
Testing (Day 3):
-
Administer the same treatment as on Day 2.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object. Exploration is typically defined as the nose of the mouse being within 2 cm of the object.[23]
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[24][25][26][27][28]
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Circular water tank (approx. 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Submerged escape platform.
-
Video tracking system.
-
Various distal visual cues placed around the room.
-
This compound.
-
(Optional) Scopolamine to induce cognitive deficits.[24]
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer VU0357017 or vehicle daily before the trials.
-
Each rat undergoes several trials per day (e.g., 4 trials) to find the hidden platform from different starting locations.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Administer the final dose of the compound.
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze the learning curve by plotting the escape latency across the acquisition days.
-
In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.
-
This model is used to assess the potential antipsychotic-like properties of a compound by measuring its ability to attenuate the locomotor-activating effects of amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.[29][30][31][32]
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Locomotor activity chambers equipped with infrared beams to automatically record movement.
-
This compound.
-
d-amphetamine sulfate.
-
Vehicle solutions.
Procedure:
-
Habituation: Place the rats individually into the locomotor activity chambers and allow them to habituate for a period of 30-60 minutes.
-
Pretreatment: Administer VU0357017 or vehicle (e.g., i.p.).
-
Amphetamine Administration: After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).[29][32]
-
Recording: Immediately return the rats to the activity chambers and record their locomotor activity (e.g., total distance traveled, stereotypy counts) for 90-120 minutes.[30]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a cumulative total. Compare the activity of the VU0357017-treated group to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the M1 muscarinic acetylcholine receptor in the pathophysiology of schizophrenia, particularly in relation to cognitive and negative symptoms. This guide provides a foundational framework for researchers, including key pharmacological data and detailed experimental protocols, to facilitate further investigation into the therapeutic potential of M1R modulation. The provided methodologies for in vitro and in vivo assays, along with the visual representations of signaling pathways and experimental workflows, are intended to support the design and execution of rigorous preclinical studies. Further research utilizing VU0357017 and similar compounds will be crucial in advancing our understanding of schizophrenia and developing novel, more effective treatments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ANTIPSYCHOTIC POTENTIAL OF MUSCARINIC ALLOSTERIC MODULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 18. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. mmpc.org [mmpc.org]
- 23. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 24. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Morris water maze - Scholarpedia [scholarpedia.org]
- 29. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 30. imrpress.com [imrpress.com]
- 31. researchgate.net [researchgate.net]
- 32. The amphetamine sensitization model of schizophrenia symptoms and its effect on schedule-induced polydipsia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cholinergic Amplifier: A Technical Guide to VU0357017 Hydrochloride's Modulation of M1 Muscarinic Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, making it a valuable tool for investigating M1 receptor function in the central nervous system (CNS). The M1 receptor is a key target for therapeutic intervention in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia, owing to its critical role in learning, memory, and cognitive processes.[1] This technical guide provides an in-depth overview of this compound's effects on cholinergic signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound, highlighting its potency and selectivity for the M1 muscarinic receptor across various signaling pathways.
Table 1: Potency (EC50) and Efficacy (% CCh max) of VU0357017 in CHO-K1 Cells Stably Expressing Human M1 mAChRs [1]
| Signaling Pathway | EC50 (µM) | Efficacy (% CCh max) |
| Calcium Mobilization | 0.890 (± 0.070) | 70.8 (± 0.430) |
| ERK1/2 Phosphorylation | 10.0 (± 7.10) | 90.5 (± 13.3) |
| β-arrestin Recruitment | No Activity Detected | No Activity Detected |
Data are represented as mean (± SEM) from four independent experiments. CCh (Carbachol) is used as a reference full agonist.[1]
Table 2: Influence of M1 Receptor Expression Levels on VU0357017 Activity in hM1-TREx CHO Cells [1]
| Tetracycline (B611298) (ng/mL) | Receptor Density (fmol/mg protein) | VU0357017 Ca2+ Mobilization Emax (% CCh max) |
| 0 | 268.5 ± 88.0 | 41.7 ± 2.37 |
| 10 | 188.33 ± 37.0 | - |
| 25 | 666.9 ± 130 | - |
| 50 | 2277.2 ± 619.6 | Increased |
| 1000 | 4435.6 ± 1431.1 | Increased |
Receptor density was modulated by varying concentrations of tetracycline in a T-REx inducible expression system. An increase in Emax values was observed with higher receptor expression.[1]
Experimental Protocols
This section details the methodologies employed in the characterization of this compound's effects on M1 receptor signaling.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor were utilized for functional assays.[1] For experiments investigating the influence of receptor expression levels, a CHO cell line with a tetracycline-inducible (TREx) human M1 receptor expression system was used.[1]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Calcium Mobilization Assay
-
Principle: This assay measures the increase in intracellular calcium concentration following M1 receptor activation, which couples to the Gq signaling pathway, leading to the release of calcium from intracellular stores.
-
Procedure:
-
Cells were seeded into 96-well black-walled, clear-bottom plates.
-
For the TREx system, cells were treated with varying concentrations of tetracycline for 24 hours to induce different levels of M1 receptor expression.[1]
-
On the day of the assay, the culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
After incubation, the dye solution was removed, and cells were washed with the assay buffer.
-
A baseline fluorescence reading was taken using a fluorescence plate reader.
-
This compound or a reference agonist was added to the wells, and the change in fluorescence, indicative of calcium mobilization, was measured in real-time.
-
ERK1/2 Phosphorylation Assay
-
Principle: This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event following M1 receptor activation.
-
Procedure:
-
Cells were seeded in 96-well plates and serum-starved for several hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Cells were then treated with this compound or a reference agonist for a specified period (e.g., 5 minutes) at 37°C.
-
Following stimulation, the cells were lysed to release intracellular proteins.
-
The concentration of phosphorylated ERK1/2 in the cell lysates was determined using a sandwich immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, with antibodies specific for total and phosphorylated ERK1/2.
-
β-arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin proteins to the activated M1 receptor, a key step in receptor desensitization and internalization, as well as in initiating G-protein independent signaling.
-
Procedure:
-
A specialized cell line, such as the PathHunter Express hM1 CHO cells, was used. These cells are engineered to express the M1 receptor fused to a fragment of an enzyme, and β-arrestin fused to the complementary enzyme fragment.
-
Cells were plated in 96-well plates.
-
The following day, cells were treated with this compound or a reference agonist and incubated for 90 minutes at 37°C.[1]
-
Upon agonist-induced recruitment of β-arrestin to the M1 receptor, the two enzyme fragments come into close proximity, forming an active enzyme.
-
A substrate for the enzyme was added, and the resulting chemiluminescent signal was measured using a luminometer.
-
Electrophysiology (Whole-Cell Patch Clamp)
-
Principle: This technique is used to record the electrical activity of individual neurons and assess the effect of VU0357017 on ion channel function and neuronal excitability.
-
Procedure (Hippocampal Pyramidal Neurons):
-
Acute brain slices containing the hippocampus were prepared from rats.
-
Slices were maintained in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O2 / 5% CO2.
-
Individual pyramidal neurons in the CA1 region were visualized using infrared differential interference contrast microscopy.
-
A glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane, and then the membrane patch was ruptured to achieve the whole-cell configuration.
-
Currents or voltages were recorded using a patch-clamp amplifier.
-
The effects of this compound on neuronal properties, such as resting membrane potential, input resistance, and agonist-evoked currents (e.g., NMDA receptor currents), were measured by bath application of the compound.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described above.
Figure 1: M1 Receptor Signaling Pathway Activated by this compound.
Figure 2: General Workflow for the Calcium Mobilization Assay.
Figure 3: General Workflow for the ERK1/2 Phosphorylation Assay.
Conclusion
This compound is a selective M1 muscarinic acetylcholine receptor allosteric agonist that demonstrates biased agonism. It potently activates Gq-mediated signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, but does not engage the β-arrestin pathway.[1] This signaling profile, combined with its brain-penetrant properties, makes VU0357017 an invaluable research tool for dissecting the physiological and pathophysiological roles of M1 receptor signaling in the CNS. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of cholinergic modulation and develop novel therapeutics for neurological and psychiatric disorders.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the genetically defined m1 muscarinic receptor potentiates N-methyl-d-aspartate (NMDA) receptor currents in hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of VU0357017 Hydrochloride: A Technical Guide for M1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
VU0357017 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the central nervous system for potential therapeutic intervention in Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU0357017 and its analogs, detailing the molecular features that govern its activity. It also includes comprehensive experimental protocols for the key assays used in its characterization and visual representations of relevant biological pathways and experimental workflows.
Core Pharmacology of VU0357017
VU0357017 acts as a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding enhances the receptor's response to ACh. In addition to its PAM activity, VU0357017 also exhibits some degree of direct agonism, meaning it can activate the M1 receptor even in the absence of an orthosteric agonist.[3]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Assay | Parameter | Value | Cell Line | Reference |
| M1 Receptor Activity | ||||
| Calcium Mobilization | EC50 (PAM activity) | 198 nM | CHO-K1 expressing human M1 | |
| Calcium Mobilization | EC50 (agonist activity) | 477 nM | CHO cells | [1] |
| ERK1/2 Phosphorylation | EC50 (agonist activity) | Modest, less potent than in Ca2+ assay | hM1 CHO cells | [3] |
| Selectivity | ||||
| M2-M5 Muscarinic Receptors | Activity | No activity up to 30 µM | [1] |
Structure-Activity Relationship (SAR) of the VU0357017 Scaffold
The chemical structure of VU0357017 is 4-[[2-[(2-Methylbenzoyl)amino]ethyl]amino]-1-piperidinecarboxylic acid ethyl ester. SAR studies on VU0357017 and related compounds have revealed critical insights into the molecular determinants of M1 receptor modulation. A key finding is the existence of subtle "molecular switches" within the scaffold that can dramatically alter the pharmacological profile, converting a selective M1 allosteric agonist into a pan-muscarinic receptor orthosteric antagonist. This highlights the bitopic nature of these ligands, where they can interact with both an allosteric site and the orthosteric site, often at different concentrations.
-
Aryl Amide Moiety: The 2-methylbenzoyl group is a crucial component for M1 activity. Modifications to this part of the molecule can significantly impact potency and selectivity.
-
Ethylamino Linker: The length and nature of the linker connecting the aryl amide to the piperidine (B6355638) core are important for optimal interaction with the receptor.
-
Piperidine Core: The central piperidine ring serves as a scaffold. Substitutions on this ring can influence both allosteric and orthosteric binding.
-
Piperidine N-substituent: The ethyl carbamate (B1207046) at the N1 position of the piperidine is a key feature. Alterations in this group can lead to a loss of M1 allosteric agonism and the emergence of orthosteric antagonism.
Experimental Protocols
The characterization of VU0357017 and its analogs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon M1 receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
Principle: M1 receptor activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition and Signal Detection: The microplate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of test compounds (for agonist activity) or a combination of an EC20 concentration of acetylcholine and the test compound (for PAM activity).
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate concentration-response curves, from which EC50 values are calculated using non-linear regression analysis.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following M1 receptor activation.
Principle: Activation of the M1 receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. This phosphorylation event can be quantified using various methods, such as Western blotting or AlphaScreen technology.
Methodology (using AlphaScreen):
-
Cell Culture and Starvation: CHO-M1 cells are seeded in 96- or 384-well plates. Prior to the assay, cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with the test compound for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with a lysis buffer to release intracellular proteins.
-
Detection: The cell lysate is transferred to a 384-well microplate. AlphaScreen acceptor beads conjugated to an antibody specific for phospho-ERK1/2 and donor beads are added. In the presence of phosphorylated ERK, the beads are brought into proximity, generating a chemiluminescent signal that is read on a compatible plate reader.
-
Data Analysis: The luminescent signal is used to generate concentration-response curves and determine EC50 values.[3]
[3H]-N-Methylscopolamine ([3H]-NMS) Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the M1 receptor and to characterize their mode of interaction (orthosteric vs. allosteric).
Principle: [3H]-NMS is a radiolabeled antagonist that binds to the orthosteric site of muscarinic receptors. The ability of a test compound to displace [3H]-NMS from the receptor is measured. A competitive displacement indicates binding to the orthosteric site, while a lack of direct displacement at relevant concentrations is characteristic of an allosteric modulator.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.
-
Binding Reaction: In a 96-well plate, a fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters (representing bound [3H]-NMS) is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound [3H]-NMS is plotted against the concentration of the test compound. For competitive ligands, this will generate a sigmoidal displacement curve from which the Ki (inhibitory constant) can be calculated. Allosteric modulators will typically not fully displace [3H]-NMS at concentrations where they exhibit PAM activity.
Visualizing the Core Concepts
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
This compound represents a significant tool compound for the study of M1 muscarinic receptor function. Its profile as a positive allosteric modulator with some intrinsic agonist activity provides a valuable pharmacological template. The structure-activity relationship of the VU0357017 scaffold is nuanced, with subtle structural modifications capable of inducing profound changes in pharmacological activity, a critical consideration for the design of future M1-targeted therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation of this and other M1 modulators, aiding in the quest for novel treatments for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
VU0357017 Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a synthetic, small-molecule compound that has garnered significant interest in the field of neuroscience research. It is characterized as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] The M1 receptor is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system, particularly in brain regions critical for cognitive functions, such as the hippocampus and cortex.[2] Its role in modulating neuronal excitability and synaptic plasticity has made it a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] VU0357017's mechanism of action, which involves binding to an allosteric site on the M1 receptor, offers the potential for greater subtype selectivity compared to orthosteric agonists, thereby minimizing off-target effects.[5][6] More recent studies have also classified VU0357017 as a bitopic ligand, suggesting it may interact with both an allosteric and the orthosteric site at higher concentrations.[5][7] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, selectivity, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, efficacy, and selectivity.
| Parameter | Value | Assay System | Reference |
| EC50 (M1 Receptor) | 477 nM | Calcium Mobilization in CHO cells | |
| EC50 (M1 Receptor) | 198 nM | Calcium Mobilization in high-expressing rat M1 CHO cell line | [8] |
| Maximal Efficacy (% ACh max) | ~80% | Calcium Mobilization in CHO cells |
Table 1: In Vitro Potency and Efficacy of VU0357017 at the M1 Receptor. This table highlights the concentration at which VU0357017 elicits a half-maximal response in M1 receptor-expressing cells.
| Receptor Subtype | Ki (μM) | Assay System | Reference |
| M1 | 9.91 | Radioligand Binding in CHO cells | |
| M2 | 21.4 | Radioligand Binding in CHO cells | |
| M3 | 55.3 | Radioligand Binding in CHO cells | |
| M4 | 35.0 | Radioligand Binding in CHO cells | |
| M5 | 50.0 | Radioligand Binding in CHO cells | |
| M2-M5 (Functional) | No activity up to 30 μM | Calcium Mobilization |
Table 2: Selectivity Profile of VU0357017 across Muscarinic Receptor Subtypes. This table demonstrates the binding affinity (Ki) of VU0357017 for all five muscarinic receptor subtypes, showcasing its selectivity for the M1 receptor.
| Parameter | Value | Assay System | Reference |
| Effect | Reversal of scopolamine-induced cognitive deficits | Contextual Fear Conditioning in rats | |
| Effective Dose | 10 mg/kg (i.p.) | Contextual Fear Conditioning in rats |
Table 3: In Vivo Efficacy of VU0357017. This table summarizes the in vivo effects of VU0357017 in a preclinical model of cognitive impairment.
Signaling Pathways and Mechanism of Action
VU0357017 acts as an allosteric agonist at the M1 muscarinic receptor. Upon binding, it modulates the receptor's conformation, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling of the M1 receptor to the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). Furthermore, M1 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in regulating gene expression and synaptic plasticity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of VU0357017 are provided below.
In Vitro Assays
1. Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following M1 receptor activation by VU0357017.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: Baseline fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR). This compound, dissolved in an appropriate vehicle, is then added to the wells at various concentrations.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately before and after the addition of the compound. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to calculate dose-response curves and determine the EC50 value.
2. ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of VU0357017 on the phosphorylation of ERK1/2, a downstream signaling event of M1 receptor activation.
-
Cell Culture and Treatment: CHO-M1 cells are grown in culture dishes and then treated with various concentrations of VU0357017 for a specified time.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: The band intensities are quantified to determine the relative increase in ERK1/2 phosphorylation.
In Vivo Assay
1. Contextual Fear Conditioning
This behavioral paradigm is used to assess learning and memory in rodents and to evaluate the potential of VU0357017 to reverse cognitive deficits.
-
Animals: Adult male rats are used for the study.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a video camera for recording behavior.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the training session. A separate group of animals is treated with the muscarinic antagonist scopolamine (B1681570) to induce a cognitive deficit.
-
Training (Day 1): Each rat is placed in the conditioning chamber and, after a period of exploration, receives a series of mild foot shocks paired with the context of the chamber.
-
Testing (Day 2): The rats are returned to the same chamber, and the amount of time they spend "freezing" (a fear response characterized by the absence of all movement except for respiration) is measured.
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the different treatment groups to determine if VU0357017 can reverse the scopolamine-induced reduction in freezing behavior.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic acetylcholine receptor in the central nervous system. Its high selectivity and potent agonist activity at the M1 receptor, coupled with its demonstrated in vivo efficacy in a model of cognitive impairment, underscore its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease and schizophrenia. The detailed experimental protocols provided in this guide offer a framework for the further characterization of VU0357017 and other M1 allosteric modulators.
References
- 1. jneurosci.org [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of VU0357017 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a positive allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site for acetylcholine, potentiating the receptor's response to the endogenous ligand. Its high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) makes it a valuable tool for studying the physiological roles of M1 activation in the central nervous system.[1][2] VU0357017 has demonstrated efficacy in preclinical models of cognitive impairment and is being investigated for its therapeutic potential in conditions such as Alzheimer's disease and schizophrenia.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including calcium mobilization, β-arrestin recruitment, and ERK phosphorylation.
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Weight | 369.89 g/mol | [2] |
| Formula | C₁₈H₂₇N₃O₃·HCl | [2] |
| Solubility | Soluble to 25 mM in water and to 5 mM in DMSO. | [2] |
| Storage | Store at +4°C. | [2] |
Stock Solution Preparation:
For in vitro cellular assays, it is recommended to prepare a stock solution of this compound in DMSO.
-
To prepare a 10 mM stock solution, dissolve 3.7 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
For aqueous-based assays, this compound can be dissolved in water up to 25 mM.[2]
M1 Receptor Signaling Pathways
Activation of the M1 muscarinic acetylcholine receptor by an agonist like VU0357017 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
Furthermore, M1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
CHO-M1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection
Protocol:
-
Cell Seeding:
-
The day before the assay, seed CHO-M1 cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well in 100 µL of culture medium for a 96-well plate, or 10,000-20,000 cells per well in 25 µL for a 384-well plate.[3][4]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a 96-well plate, add 20 µL of Fluo-4 AM stock solution to 10 mL of 1X assay buffer (HBSS with 20 mM HEPES and optionally 2.5 mM probenecid).[4]
-
Remove the culture medium from the cells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.[3][4]
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[3][4]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. The final concentration in the well should be considered.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[3][4]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add the desired concentration of this compound to the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of a reference agonist or to the baseline fluorescence (F/F₀).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This protocol outlines the use of the PathHunter® β-arrestin recruitment assay system to measure the interaction between the M1 receptor and β-arrestin upon stimulation with this compound.
Materials:
-
PathHunter® M1-expressing cells
-
PathHunter® cell plating reagent
-
PathHunter® detection reagents
-
This compound
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating:
-
Compound Addition:
-
Detection:
-
Luminescence Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of a vehicle control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to M1 receptor activation by this compound using Western blotting.
Materials:
-
CHO-M1 cells
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium prior to treatment.[7]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK/total ERK ratio against the this compound concentration.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| M1 Receptor Activity | ||
| EC₅₀ (Calcium Mobilization) | 477 nM | [1] |
| Muscarinic Receptor Binding Affinity | ||
| Ki (M1) | 9.91 µM | [1] |
| Ki (M2) | 21.4 µM | [1] |
| Ki (M3) | 55.3 µM | [1] |
| Ki (M4) | 35.0 µM | [1] |
| Ki (M5) | 50.0 µM | [1] |
Note: The provided EC₅₀ and Ki values are indicative and may vary depending on the specific experimental conditions and cell line used.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of this compound. The detailed protocols for calcium mobilization, β-arrestin recruitment, and ERK phosphorylation assays will enable researchers to effectively study the pharmacology of this selective M1 allosteric agonist. The provided diagrams and data tables offer a clear visual representation of the signaling pathways and a summary of its key pharmacological parameters. Adherence to these protocols will facilitate reproducible and reliable data generation for advancing our understanding of M1 receptor function and the therapeutic potential of VU0357017.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 4. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. 4.4.2. β-Arrestin Binding Assay [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing VU0357017 Hydrochloride using a Calcium Mobilization Assay
Introduction
VU0357017 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] M1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system, including the hippocampus and cortex.[3] They play a crucial role in cognitive functions such as learning and memory.[3][4] The activation of M1 receptors is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.[4][5]
As a PAM, VU0357017 does not activate the M1 receptor directly but enhances the response of the receptor to its endogenous agonist, acetylcholine (ACh).[6] This allosteric modulation offers a more nuanced approach to receptor activation, potentially reducing the side effects associated with direct agonists.
The M1 receptor primarily couples to Gq/G11 G-proteins.[3][7] Upon activation, this G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9] This increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators, making the calcium mobilization assay a robust method for studying M1 receptor activation and modulation.[9]
This document provides a detailed protocol for utilizing a calcium mobilization assay to characterize the activity of this compound on M1 receptors.
M1 Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the M1 muscarinic receptor, leading to the mobilization of intracellular calcium.
References
- 1. rndsystems.com [rndsystems.com]
- 2. VU 0357017 hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: ERK Phosphorylation Assay with VU0357017 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1] M1 receptors are a key target in the central nervous system for therapeutic development, particularly for conditions like Alzheimer's disease and schizophrenia.[2][3] this compound acts by binding to an allosteric site on the M1 receptor, modulating its function and initiating downstream signaling cascades.[1] One of the critical pathways activated by M1 receptor stimulation is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[2][4]
The phosphorylation of ERK1/2 (p44/p42 MAPK) on threonine and tyrosine residues is a pivotal event that activates its kinase activity, subsequently regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[5] Therefore, measuring the levels of phosphorylated ERK (p-ERK) serves as a reliable and quantitative method to assess the bioactivity and efficacy of M1 receptor agonists like this compound.[2][5]
These application notes provide a detailed overview and protocols for conducting an ERK phosphorylation assay in response to treatment with this compound, utilizing the Western blot technique as a primary method of detection.
Signaling Pathway
The binding of this compound to the M1 muscarinic acetylcholine receptor initiates a downstream signaling cascade that results in the phosphorylation of ERK.
Caption: M1 Receptor Signaling to ERK Phosphorylation.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on ERK phosphorylation in human M1 receptor-expressing Chinese Hamster Ovary (hM1 CHO) cells. The data is adapted from Digby et al., 2012.[2]
| Compound | EC50 (nM) for p-ERK | Emax (% of Carbachol) for p-ERK |
| This compound | 477 | Modest Response |
| Carbachol (CCh) | - | 100% |
EC50: The half-maximal effective concentration. Emax: The maximum response.
Experimental Workflow
The overall workflow for the ERK phosphorylation assay using Western blotting is outlined below.
Caption: Western Blot Workflow for ERK Phosphorylation.
Experimental Protocols
This section provides a detailed protocol for a Western blot-based ERK phosphorylation assay to assess the effect of this compound.
Materials and Reagents
-
Cell Line: Human M1 receptor-expressing Chinese Hamster Ovary (hM1 CHO) cells or other suitable cell line.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Mouse or Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Protocol
1. Cell Culture and Serum Starvation
-
Culture hM1 CHO cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 6-well plates and allow them to reach 70-80% confluency.
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells by replacing the complete medium with a low-serum medium (e.g., 0.1% FBS) for 12-24 hours prior to treatment.[5]
2. Treatment with this compound
-
Prepare serial dilutions of this compound in the low-serum medium from the DMSO stock solution. Include a vehicle-only control (DMSO).
-
Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the peak of ERK phosphorylation.[6]
3. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
5. SDS-PAGE and Western Blotting
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom of the gel.[5]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]
6. Antibody Incubation and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing for Total ERK
-
To normalize the phospho-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. This corrects for any variations in protein loading.
-
Graphing and Statistical Analysis: Plot the normalized p-ERK levels against the concentration of this compound. Perform statistical analysis to determine the significance of the observed effects.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes. |
| No or Weak Signal | Inactive primary antibody or insufficient protein loading. | Use a fresh dilution of the primary antibody. Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. | |
| Multiple Bands | Non-specific antibody binding. | Increase the stringency of the washing steps. Use a higher dilution of the primary antibody. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
The ERK phosphorylation assay is a robust method to characterize the functional activity of M1 receptor agonists like this compound. The provided protocols offer a comprehensive guide for researchers to reliably measure the activation of the ERK signaling pathway in response to this compound. Careful optimization of experimental conditions, such as cell density, serum starvation, treatment time, and antibody concentrations, is crucial for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for β-arrestin Recruitment Assay for VU0357017 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0357017 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). It exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5).[1] M1 mAChRs are G-protein coupled receptors (GPCRs) that are important therapeutic targets for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2]
Upon activation, GPCRs signal through two primary pathways: G-protein-dependent signaling and β-arrestin-mediated signaling.[3][4] Biased ligands can preferentially activate one pathway over the other, offering the potential for more targeted therapeutics with fewer side effects.[5][6] VU0357017 has been identified as a biased agonist, potently activating G-protein-mediated pathways such as calcium mobilization and ERK1/2 phosphorylation, while having minimal to no effect on the recruitment of β-arrestin.[7][8]
The β-arrestin recruitment assay is a crucial tool for characterizing the pharmacological profile of GPCR ligands and identifying biased agonism.[9][10] This application note provides a detailed protocol for assessing the β-arrestin recruitment of this compound at the M1 mAChR using a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® β-arrestin assay.
Signaling Pathway
The M1 muscarinic acetylcholine receptor, upon activation by an agonist, undergoes a conformational change. This leads to the activation of Gq/11 proteins, initiating a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Concurrently, G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and can also initiate a separate wave of G-protein-independent signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 美国GlpBio - VU 0357017 hydrochloride | Cas# 1135242-13-5 [glpbio.cn]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0357017 Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As an M1 receptor agonist, it has demonstrated pro-cognitive effects in various rodent models, making it a valuable research tool for studying the role of the M1 receptor in learning and memory, and for the preclinical assessment of potential therapeutics for neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] These application notes provide detailed protocols for the administration of this compound in rodent models for cognitive assessment, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key in vitro and in vivo parameters of this compound, as well as representative quantitative data from behavioral assays.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | M1 Muscarinic Receptor Positive Allosteric Agonist | ||
| EC50 | 198 nM | Recombinant cell lines | |
| Selectivity | No activity at M2-M5 receptors up to 30 µM | Recombinant cell lines | |
| Solubility | 25 mM in water, 5 mM in DMSO | ||
| In Vivo Administration Route | Intraperitoneal (i.p.) | Rodents | [1] |
| Effective Dose Range | 1 - 10 mg/kg | Rodents | [1] |
| CNS Penetration | Yes | Rodents |
Table 2: Representative Quantitative Data from Rodent Behavioral Assays
| Behavioral Assay | Animal Model | Treatment Groups | Key Metric | Result | Reference |
| Contextual Fear Conditioning | Scopolamine-induced amnesia in rats | Vehicle, Scopolamine (B1681570), Scopolamine + VU0357017 (10 mg/kg) | % Freezing Time | VU0357017 significantly reversed the scopolamine-induced deficit in freezing behavior. | [3] |
| Novel Object Recognition | MK-801-induced amnesia in mice | Vehicle, MK-801, MK-801 + VU0357017 | Discrimination Index | VU0357017 demonstrated a synergistic effect with NO releasers in reversing MK-801-induced deficits. | [1] |
| Morris Water Maze | Scopolamine-induced amnesia in rats | Vehicle, Scopolamine, Scopolamine + VU0357017 | Escape Latency (s) | VU0357017 is expected to significantly decrease the escape latency compared to the scopolamine-treated group. | [4] |
Experimental Protocols
Vehicle Preparation
For in vivo administration, this compound can be formulated in a vehicle composed of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Protocol:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve the required amount of this compound in DMSO to make a 10x stock solution.
-
Add the 10x drug-in-DMSO stock to the 20% SBE-β-CD solution to achieve the final desired concentration.
-
Vortex the solution until the compound is fully dissolved. Prepare fresh on the day of the experiment.
Contextual Fear Conditioning
This protocol is designed to assess the effect of this compound on associative learning and memory in a scopolamine-induced amnesia model in rats.
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
A sound-attenuating outer chamber.
-
A video camera for recording and software for scoring freezing behavior.
Protocol:
-
Habituation (Day 1): Place each rat in the conditioning chamber for 5 minutes to allow for exploration.
-
Training (Day 2):
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle 30 minutes prior to training.
-
Administer scopolamine (0.5 mg/kg, i.p.) 15 minutes prior to training.
-
Place the rat in the conditioning chamber. After a 2-minute baseline period, deliver a series of foot shocks (e.g., 3 shocks of 0.5 mA for 2 seconds, with a 1-minute inter-shock interval).
-
Return the rat to its home cage 1 minute after the final shock.
-
-
Context Test (Day 3):
-
Place the rat back into the same conditioning chamber for 5 minutes without any shocks.
-
Record the session and score the percentage of time the animal spends freezing (defined as the complete absence of movement except for respiration).
-
Novel Object Recognition (NOR)
This protocol assesses recognition memory in mice with cognitive deficits induced by MK-801.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be heavy enough that the mice cannot displace them.
Protocol:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Familiarization (Day 2):
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the session.
-
Administer MK-801 (0.1 mg/kg, i.p.) 15 minutes prior to the session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Test (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (nold and nnew).
-
Calculate the Discrimination Index (DI) as: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
This protocol evaluates spatial learning and memory in rats with scopolamine-induced cognitive deficits.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A submerged platform hidden just below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the swim paths and latencies.
Protocol:
-
Acquisition Training (Days 1-4):
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Administer scopolamine (0.5 mg/kg, i.p.) 15 minutes before the first trial of each day.
-
Conduct 4 trials per day for each rat. For each trial, gently place the rat in the water at one of four starting positions, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Visualizations
Signaling Pathway of this compound
Caption: M1 Receptor Signaling Pathway Activated by VU0357017.
Experimental Workflow for Cognitive Assessment
Caption: General workflow for assessing cognitive effects of VU0357017.
References
- 1. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine administered before and after training impairs both contextual and auditory-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Scopolamine-Induced Memory Deficit Model and the M1 Receptor Agonist VU0357017 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scopolamine-induced memory deficit model, a widely used preclinical tool for screening potential cognitive enhancers.[1][2][3] Detailed protocols for key behavioral assays and the application of the selective M1 muscarinic acetylcholine (B1216132) receptor agonist, VU0357017 hydrochloride, as a potential therapeutic agent are presented.
Introduction to the Scopolamine-Induced Memory Deficit Model
Scopolamine (B1681570) is a nonselective muscarinic receptor antagonist that readily crosses the blood-brain barrier.[2] By blocking muscarinic acetylcholine receptors, particularly the M1 subtype, scopolamine disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[2][4] This transient and reversible cognitive deficit in rodents mimics certain aspects of memory impairment observed in conditions like Alzheimer's disease, making it a valuable model for the initial screening of nootropic and anti-amnesic compounds.[2][4] The model is characterized by its simplicity, reliability, and the extensive body of research to which new findings can be compared.
This compound: A Selective M1 Receptor Allosteric Agonist
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[5] It exhibits high selectivity for the M1 receptor with an EC50 of 477 nM and shows no activity at M2-M5 receptors at concentrations up to 30 μM. As an allosteric modulator, VU0357017 binds to a site on the M1 receptor distinct from the acetylcholine binding site, potentiating the receptor's response to the endogenous neurotransmitter. This mechanism of action offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective cholinergic agents. Studies have shown that VU0357017 can reverse the cognitive deficits induced by scopolamine in various animal models.
Key Experimental Protocols
Scopolamine Administration
A standard protocol for inducing memory deficits involves the intraperitoneal (i.p.) injection of scopolamine hydrochloride.
-
Dosage: Typically 1 mg/kg body weight is administered to mice.[6][7] For rats, a common dose is 0.4 mg/kg.
-
Timing: Scopolamine is usually administered 30 minutes before the start of behavioral testing to ensure peak effect.[8][9]
-
Vehicle: Scopolamine is typically dissolved in sterile saline (0.9% NaCl).
Behavioral Assays for Memory Assessment
The Morris Water Maze is a widely used test to assess spatial learning and memory.[4]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Protocol:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the water facing the wall at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to search for the hidden platform for a maximum of 60 or 90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim speed.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and swim distance to find the platform across training days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., a 40 cm x 40 cm x 40 cm box).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal. The objects should be of similar size but differ in shape and texture.
Protocol:
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can vary (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the exploration time for both the familiar and the novel object for 5 minutes.
-
Data Analysis:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Application of this compound in the Scopolamine Model
To evaluate the efficacy of this compound in reversing scopolamine-induced memory deficits, the following experimental design is typically employed:
-
Animal Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
This compound + Scopolamine (at various doses)
-
This compound + Vehicle (to assess baseline effects)
-
-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally) at a specified time before scopolamine injection (e.g., 30-60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.
-
-
Behavioral Testing: Conduct the Morris Water Maze or Novel Object Recognition test as described above.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Activity | |||
| M1 Receptor EC50 | 477 nM | CHO cells | |
| M1 Receptor EC50 (PAM activity) | 198 nM | - | |
| M2-M5 Receptor Activity | No activity up to 30 µM | CHO cells | |
| In Vivo Efficacy (Scopolamine Model) | |||
| Reversal of Scopolamine-induced deficit in Contextual Fear Conditioning | Significant at 10 mg/kg, i.p. | Male Sprague-Dawley rats |
| Behavioral Test | Scopolamine Effect | This compound Effect |
| Morris Water Maze | Increased escape latency and swim distance | Dose-dependently decreases escape latency and swim distance |
| Decreased time in target quadrant in probe trial | Increases time spent in the target quadrant | |
| Novel Object Recognition | Decreased Discrimination Index (DI) | Dose-dependently increases the Discrimination Index |
| Contextual Fear Conditioning | Reduced freezing time | Significantly reverses the reduction in freezing time |
Signaling Pathways and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, initiates a signaling cascade that plays a crucial role in learning and memory.
Caption: M1 Receptor Signaling Cascade.
Experimental Workflow: Scopolamine Model and Drug Evaluation
The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like this compound in the scopolamine-induced memory deficit model.
Caption: Drug Evaluation Workflow.
Conclusion
The scopolamine-induced memory deficit model remains a cornerstone in the preclinical evaluation of cognitive enhancers. Its straightforward application and robust, reproducible outcomes make it an ideal first-line screening tool. The selective M1 receptor positive allosteric modulator, this compound, demonstrates significant promise in ameliorating the cognitive deficits induced by scopolamine, highlighting the therapeutic potential of targeting the M1 receptor for memory-related disorders. The protocols and data presented herein provide a foundational guide for researchers aiming to utilize this model and investigate novel pro-cognitive compounds.
References
- 1. criver.com [criver.com]
- 2. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. njppp.com [njppp.com]
- 5. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating VU0357017 Hydrochloride in Amphetamine-Induced Hyperlocomotion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine-induced hyperlocomotion in rodents is a widely utilized preclinical model to study the positive symptoms of schizophrenia, which are thought to arise from hyperdopaminergic states in the mesolimbic pathway. This model is frequently employed to screen novel compounds for potential antipsychotic activity. VU0357017 hydrochloride is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor, a target that has garnered interest for the treatment of schizophrenia and Alzheimer's disease due to its role in cognitive function and its potential to modulate dopamine (B1211576) signaling.[1][2] These application notes provide a detailed overview of the interaction between this compound and amphetamine-induced hyperlocomotion, including experimental protocols and a summary of key findings.
Data Presentation
The following table summarizes the effects of the M1-selective allosteric agonist VU0357017 and related muscarinic agents on amphetamine-induced hyperlocomotion. The data indicates that while M4 receptor activation shows efficacy in this model, selective M1 agonism with VU0357017 does not attenuate the hyperlocomotor effects of amphetamine.
| Compound | Mechanism | Species | Amphetamine Dose | Compound Dose | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| VU0357017 | M1 Allosteric Agonist | Rat | Not specified | Not specified | No reversal | [3] |
| PF-06764427 | M1 Positive Allosteric Modulator (ago-PAM) | Mouse | Not specified | 10 mg/kg | Dose-dependent reversal | [1] |
| Xanomeline | M1/M4 Preferring Agonist | Mouse | Not specified | Not specified | Attenuation (absent in M4 knockout mice) | [1] |
| VU0152099 / VU0152100 | M4 Positive Allosteric Modulator | Rat | Not specified | Not specified | Reversal | [4] |
| M1 Receptor Knockout | Genetic Deletion | Mouse | 3 mg/kg | N/A | Increased response to amphetamine | [5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in amphetamine's action and a typical experimental workflow for evaluating the effects of a test compound on amphetamine-induced hyperlocomotion.
Caption: Amphetamine's mechanism of action leading to hyperlocomotion.
Caption: Muscarinic receptor modulation of dopamine release.
Caption: Workflow for amphetamine-induced hyperlocomotion studies.
Experimental Protocols
Protocol 1: Evaluation of this compound on Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the potential of this compound to attenuate the hyperlocomotor effects of d-amphetamine.
1. Animals:
-
Male Sprague-Dawley rats (250-350 g).
-
House animals in a temperature- and humidity-controlled vivarium on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. Materials:
-
This compound (dissolved in a vehicle such as saline or 5% Tween80).
-
d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline).
-
Vehicle control (matching the VU0357017 vehicle).
-
Locomotor activity chambers (e.g., 40x40 cm clear Plexiglas boxes equipped with infrared photobeam arrays).
3. Experimental Procedure:
-
Habituation: Habituate rats to the locomotor activity chambers for 60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.[7]
-
Test Day - Baseline: On the test day, place animals into the chambers and allow them to explore freely for a 30-60 minute habituation/baseline period.[7][8]
-
Pretreatment: Following the baseline period, remove the animals and administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle. The selection of these doses should be based on previous studies showing CNS penetration and efficacy in other behavioral models.[2]
-
Pretreatment Interval: Return the animals to their home cages for a 30-minute pretreatment interval.
-
Amphetamine Challenge: After the pretreatment interval, administer d-amphetamine (e.g., 0.5 - 1.5 mg/kg, i.p.) or saline.[8]
-
Data Recording: Immediately place the animals back into the locomotor activity chambers and record activity for 90-120 minutes.[8] Key parameters to measure include total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing).
4. Data Analysis:
-
Analyze locomotor data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug effects.
-
Calculate the total activity for the entire recording session.
-
Use appropriate statistical methods (e.g., two-way ANOVA with factors for pretreatment and amphetamine challenge, followed by post-hoc tests) to compare treatment groups.
Discussion and Interpretation
While M1 muscarinic receptors are a promising target for cognitive deficits in schizophrenia, direct evidence indicates that the selective M1 allosteric agonist VU0357017 does not reverse amphetamine-induced hyperlocomotion in rats.[3] This finding, though negative, provides critical insights into the distinct roles of muscarinic receptor subtypes in modulating dopamine-dependent behaviors.
Several lines of evidence suggest that the antipsychotic-like effects observed with broader-acting muscarinic agonists in this model are primarily mediated by the M4 receptor subtype, not the M1 subtype.[1] Studies using M4-selective positive allosteric modulators (PAMs) have demonstrated a clear reversal of amphetamine-induced hyperlocomotion, an effect attributed to the M4 receptor's role in inhibiting striatal dopamine release.[4]
Furthermore, genetic deletion of the M1 receptor in mice leads to baseline hyperactivity and an enhanced locomotor response to amphetamine.[5][6] This suggests that M1 receptors play a complex, potentially inhibitory or constraining, role in the regulation of the dopamine system. Therefore, the lack of efficacy of an M1 agonist like VU0357017 in this specific model may be due to these complex underlying circuit interactions, which are not amenable to simple reversal through M1 agonism. It is also possible that the biased agonism of VU0357017, which preferentially activates certain downstream signaling pathways (e.g., calcium mobilization and ERK phosphorylation) over others (e.g., β-arrestin recruitment), contributes to its specific in vivo profile.[3]
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperactivity, elevated dopaminergic transmission, and response to amphetamine in M1 muscarinic acetylcholine receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. b-neuro.com [b-neuro.com]
- 8. imrpress.com [imrpress.com]
Application Notes and Protocols: Preparation of VU0357017 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of VU0357017 hydrochloride, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution in various solvents, and best practices for storage and handling to maintain compound integrity.
Introduction
This compound is a valuable research tool for studying the M1 muscarinic acetylcholine receptor, which is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4] It acts as a positive allosteric modulator, potentiating the receptor's response to acetylcholine.[2] To facilitate its use in in vitro and in vivo studies, proper preparation of stock solutions is paramount. This protocol provides clear instructions to ensure consistent and accurate dosing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 369.89 g/mol | [1][2][4] |
| Formula | C₁₈H₂₈ClN₃O₃ | [4] |
| Appearance | Solid, white to off-white powder | [4] |
| Purity | ≥98% | [2] |
| CAS Number | 1135242-13-5 | [2][4] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. It is important to note that for some solvents, ultrasonic treatment may be necessary to achieve complete dissolution.[4] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[4]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| Water | 33.33 | 90.11 | Requires ultrasonic treatment | [4] |
| DMSO | 25 | 67.59 | Requires ultrasonic treatment; use newly opened DMSO | [4] |
| Water | 9.25 | 25 | - | |
| DMSO | 1.85 | 5 | - |
Note: Discrepancies in reported solubility values may be due to differences in experimental conditions or material batches.
Experimental Protocols
Materials
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, deionized, or ultrapure water
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Sterile polypropylene (B1209903) microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Workflow for Preparing a 10 mM DMSO Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 369.89 g/mol = 0.0036989 g
-
Mass (mg) = 3.70 mg
-
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out 3.70 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all the compound has dissolved and the solution is clear.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of a 25 mM Stock Solution in Water
This protocol describes the preparation of 1 mL of a 25 mM stock solution of this compound in sterile water.
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 25 mM (0.025 mol/L) solution, the required mass is:
-
Mass (mg) = 0.025 mol/L x 0.001 L x 369.89 g/mol x 1000 mg/g = 9.25 mg
-
-
-
Weigh the compound:
-
Weigh 9.25 mg of this compound powder and place it in a sterile tube.
-
-
Add the solvent:
-
Add 1 mL of sterile, deionized, or ultrapure water.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[4]
-
-
Sterilization and Storage:
-
If the stock solution is intended for use in cell culture, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter.[4]
-
Aliquot the solution and store at -20°C or -80°C as described for the DMSO stock solution.
-
Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Simplified M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by the M1 muscarinic acetylcholine receptor.
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is critical to maintain its stability and activity.
-
Solid Form: Store the solid compound at 4°C, sealed, and protected from moisture.[4]
-
Stock Solutions:
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Avoid repeated freeze-thaw cycles.
-
When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
If any precipitate is observed after thawing, gently warm and/or sonicate the solution to redissolve the compound.[4]
-
Conclusion
These application notes provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will ensure the accurate and consistent preparation of this compound for various research applications, leading to more reliable and reproducible experimental outcomes. Always refer to the batch-specific information on the Certificate of Analysis for the most accurate molecular weight.[2]
References
Application Notes and Protocols for Electrophysiological Recording with VU0357017 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357017 hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, acetylcholine. Its high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) makes it a valuable tool for dissecting M1 receptor function in the central nervous system (CNS).[1][2][3] VU0357017 has demonstrated efficacy in animal models of cognitive impairment, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and schizophrenia.[1][4][5]
Electrophysiological studies are crucial for understanding the effects of compounds like VU0357017 on neuronal activity. This compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor currents in hippocampal neurons, a key mechanism underlying synaptic plasticity and learning and memory.[2][3] The following application notes provide detailed protocols for investigating the electrophysiological effects of this compound using whole-cell patch-clamp recordings in brain slices.
Maintaining proper ion homeostasis is critical for neuronal function. The K+/Cl− cotransporter 2 (KCC2) is a key regulator of intracellular chloride concentration and is essential for fast hyperpolarizing GABAergic inhibition in mature neurons.[6] While there is no direct evidence linking VU0357017 to KCC2, studying the effects of M1 receptor activation on overall neuronal excitability provides valuable insights into the complex interplay of various receptors and transporters in maintaining the delicate balance of synaptic transmission.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 477 nM | CHO cells expressing hM1 | [1] |
| EC50 | 198 nM | Muscarinic M1 receptors | [2][3][7] |
| Selectivity | No activity at M2-M5 up to 30 µM | CHO cells | [1][2][3] |
| Ki (M1) | 9.91 µM | CHO cells | [1] |
| Ki (M2) | 21.4 µM | CHO cells | [1] |
| Ki (M3) | 55.3 µM | CHO cells | [1] |
| Ki (M4) | 35.0 µM | CHO cells | [1] |
| Ki (M5) | 50.0 µM | CHO cells | [1] |
Signaling Pathways and Experimental Workflow
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptors Coexist in a Functional Complex with KCC2 and Regulate Chloride Homeostasis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+/Cl− cotransporter 2 (KCC2) and Na+/HCO3− cotransporter 1 (NBCe1) interaction modulates profile of KCC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Neuronal K+-Cl- cotransporter KCC2 as a promising drug target for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
Troubleshooting & Optimization
VU0357017 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for VU0357017 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) and water are the most recommended solvents. This compound is soluble up to 5 mM in DMSO and up to 25 mM in water[1][2]. For cell-based assays, DMSO is commonly used for high-concentration stock solutions.
Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer for my experiment. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound, while soluble in pure DMSO, may be significantly less soluble in the final aqueous assay buffer, especially at higher concentrations. The abrupt change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution.
Q3: How can I avoid precipitation when preparing my working solutions?
A3: A serial dilution method is recommended to minimize the risk of precipitation. Instead of diluting your high-concentration DMSO stock directly into the final aqueous buffer, create intermediate dilutions in a solvent with intermediate polarity or in the final assay medium with a low percentage of DMSO. It is best to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with components in the media that may help keep it in solution[3].
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced toxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%. High concentrations of DMSO can be toxic to cells and may also affect the solubility of the compound.
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: A cloudy solution or the presence of particulates indicates that the compound is not fully dissolved. Do not use the solution in this state for your experiments, as it will lead to inaccurate concentration and unreliable results. You can try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating[4][5]. If the compound does not fully redissolve, it is best to prepare a fresh stock solution.
Q6: How should I store my this compound stock solutions?
A6: To maintain the stability and integrity of this compound, stock solutions in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C[2][6]. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound over time[4][6]. When ready to use, allow the aliquot to equilibrate to room temperature and ensure it is fully dissolved before use[2].
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 25 | 9.25 | [1] |
| DMSO | 5 | 1.85 | [1] |
| DMSO | ≥ 33 mg/mL | - | [7] |
| DMSO | 38 | 102.73 | [8][9] |
| H2O | - | 33.33 (with ultrasound) | [6] |
| DMSO | - | 25 (with ultrasound) | [6] |
| Ethanol | - | 2 | [8][9] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[8][9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 5 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate until the compound is fully dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays
This method is designed to minimize precipitation by avoiding a sudden, large change in solvent polarity.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your high-concentration DMSO stock solution in 100% DMSO. For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add the intermediate DMSO stock to your final assay medium. For instance, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of your cell culture medium. Mix thoroughly by gentle pipetting or inversion.
-
Final DMSO Concentration Check: Always calculate and verify that the final DMSO concentration in your assay is below the tolerated limit for your specific cell line (typically <0.5%).
Visual Guides
This compound Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, which primarily couples to Gq/11 proteins.[1][10] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[11]
Caption: M1 receptor signaling cascade activated by VU0357017.
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide to diagnose and resolve common solubility problems encountered with this compound.
Caption: A flowchart to diagnose and solve VU0357017 precipitation.
Solvent Selection Logic
This diagram outlines the decision-making process for selecting the appropriate solvent and preparation method for this compound based on the experimental context.
Caption: Decision tree for VU0357017 solvent and preparation method.
References
- 1. rndsystems.com [rndsystems.com]
- 2. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU-0357017 hydrochloride |CAS:1135242-13-5 Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: VU0357017 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving VU0357017 hydrochloride in Dimethyl Sulfoxide (B87167) (DMSO). Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and relevant pathway information to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in both DMSO and water. For creating stock solutions, DMSO is a common choice as it is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar substances.[1][2]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The maximum recommended concentration for this compound in DMSO is 5 mM. This is equivalent to 1.85 mg/mL. Exceeding this concentration may lead to incomplete dissolution or precipitation.
Q3: How should I store the this compound stock solution in DMSO?
A3: To maintain the stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Ensure the storage is in a sealed container to protect from moisture.[3]
Q4: Can I use water to dissolve this compound?
A4: Yes, this compound is also soluble in water up to a concentration of 25 mM (9.25 mg/mL). If you choose water as the solvent for your stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use in cell culture experiments.[3]
Q5: Are there any known incompatibilities or considerations when using DMSO in cell-based assays?
A5: While DMSO is a widely used solvent in cell culture, it can have effects on cells. Low concentrations of DMSO may sometimes stimulate cell growth, whereas higher concentrations can inhibit growth or be cytotoxic.[1] It is also known that DMSO can interfere with certain types of assays, such as some scintillation proximity assays.[4] It is always recommended to run a vehicle control (media with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.
Troubleshooting Guide
Problem: The this compound is not fully dissolving in DMSO.
-
Solution 1: Check Concentration: Ensure that you have not exceeded the maximum recommended concentration of 5 mM (1.85 mg/mL) in DMSO.
-
Solution 2: Gentle Warming: Gently warm the solution to aid dissolution.[3] Be cautious with the temperature to avoid degradation of the compound.
-
Solution 3: Sonication: Use a sonicator to help break up any clumps and facilitate the dissolution process.[3]
Problem: The solution appears cloudy or has precipitated after storage.
-
Solution 1: Re-dissolve: If precipitation occurs after storage, you can try to re-dissolve the compound by gentle warming and/or sonication before use.[3]
-
Solution 2: Fresh Preparation: It is highly recommended to prepare fresh solutions for your experiments to ensure accurate concentrations and avoid issues with precipitation.[3] If you are using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized in the table below. The molecular weight of this compound is 369.89 g/mol .
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 1.85 | 5 |
| Water | 9.25 | 25 |
Experimental Protocols
Protocol for Preparing a 5 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 5 mM stock solution, you will need 1.85 mg of this compound (Mass = 5 mmol/L * 1 mL * 369.89 g/mol = 1.849 mg).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound and place it in a sterile tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[3]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualization of Signaling Pathway and Workflow
Signaling Pathway of VU0357017
VU0357017 is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor (GPCR).[3] Its activation leads to downstream signaling cascades, including calcium mobilization and ERK phosphorylation.[5]
Caption: Signaling pathway of VU0357017 via the M1 muscarinic receptor.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
VU0357017 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of VU0357017 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A: It is recommended to store the solid compound at +4°C for long-term storage.[1][2][3][4]
Q2: What is the recommended solvent for preparing stock solutions?
A: this compound is soluble in both water and DMSO.[1][2][3] The choice of solvent will depend on your experimental needs.
Q3: How should I store stock solutions of this compound?
A: For optimal stability, it is recommended to prepare solutions fresh for each experiment.[1][5] If storage is necessary, aliquoting the stock solution and storing it at -20°C or -80°C is advised.[1][5]
Q4: How long are stock solutions of this compound stable?
A: The stability of stock solutions depends on the storage temperature. Solutions in DMSO stored at -20°C are generally stable for up to one month.[1][5] For longer-term storage of up to six months, -80°C is recommended.[5]
Q5: I see some precipitation in my stock solution after thawing. What should I do?
A: If you observe precipitation, it is recommended to warm the solution and use sonication to aid in redissolving the compound.[5] Before use, ensure that the solution is clear and free of any precipitate.[1]
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid | +4°C | Long-term | [1][2][3][4] |
| Solution (in DMSO) | -20°C | Up to 1 month | [1][5] |
| Solution (in DMSO) | -80°C | Up to 6 months | [5] |
Solubility
| Solvent | Maximum Concentration | Source |
| Water | 25 mM | [1][2][3] |
| DMSO | 5 mM | [1][2][3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Caption: Troubleshooting workflow for this compound.
Experimental Protocols
Recommended Handling and Storage Workflow
To ensure the consistent performance of this compound in your experiments, follow this recommended workflow for handling and storage.
Caption: Recommended workflow for handling and storage.
Protocol for Assessing Stock Solution Stability
This protocol provides a general framework for researchers to assess the stability of their this compound stock solutions under their specific laboratory conditions.
Objective: To determine the stability of a this compound stock solution over time at a specific storage temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO or water)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled storage unit (e.g., +4°C refrigerator, -20°C freezer)
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Establish a baseline (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it using a validated analytical method to determine the initial concentration and purity. This will serve as your reference point.
-
Aliquot and store: Dispense the remaining stock solution into multiple single-use, tightly sealed tubes. Store these aliquots at the desired temperature(s) (e.g., +4°C, -20°C).
-
Time-point analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from storage.
-
Sample analysis: Allow the aliquot to equilibrate to room temperature. Analyze the sample using the same analytical method as in step 2 to determine the concentration and purity.
-
Data comparison: Compare the results from each time point to the baseline (T=0) data. A significant decrease in concentration or the appearance of degradation peaks would indicate instability under the tested storage conditions.
Disclaimer: The information provided in this technical support center is based on publicly available data from various suppliers. It is intended for guidance purposes only. Researchers should always refer to the product-specific information provided by their supplier and perform their own validation to ensure the stability and suitability of this compound for their specific experimental setup.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]
- 3. VU 0357017 hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
Potential off-target effects of VU0357017 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU0357017 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of VU0357017?
VU0357017 is a highly selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor. However, some minor off-target activities have been observed. In a functional screening paradigm against 168 G-protein-coupled receptors (GPCRs), VU0357017 showed very small responses at D4 dopamine (B1211576) receptors and β3-adrenergic receptors. It also displayed potentiation of acetylcholine (ACh) responses at these two receptors.
At higher concentrations, VU0357017 can exhibit a different pharmacological profile. Studies have shown that it can act as a pan-muscarinic acetylcholine receptor (mAChR) orthosteric antagonist, binding to the same site as the endogenous ligand acetylcholine.
Q2: How selective is VU0357017 for the M1 receptor compared to other muscarinic subtypes?
VU0357017 demonstrates significant selectivity for the M1 receptor over other muscarinic subtypes (M2-M5). Quantitative data from binding assays indicate a clear preference for the M1 receptor.
Data Presentation: Selectivity Profile of VU0357017
The following table summarizes the binding affinities (Ki) of VU0357017 for the human M1-M5 muscarinic receptor subtypes as determined by radioligand binding assays in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Ki (μM) |
| M1 | 9.91 |
| M2 | 21.4 |
| M3 | 55.3 |
| M4 | 35.0 |
| M5 | 50.0 |
Data sourced from MedChemExpress product information sheet.
Q3: What are the potential adverse effects associated with VU0357017, and are they related to off-target binding?
While VU0357017 is highly selective, adverse effects can still occur, primarily linked to the overactivation of its intended target, the M1 receptor. Excessive M1 activation has been associated with pro-convulsive and seizure liabilities. Therefore, careful dose-response studies are crucial in any experimental setup.
Q4: Can VU0357017 act as an antagonist?
Yes, at higher concentrations, VU0357017 can act as a pan-mAChR orthosteric antagonist. This is a critical consideration for dose-selection in experiments, as the pharmacological effect can switch from selective allosteric agonism to non-selective orthosteric antagonism at elevated concentrations.
Experimental Protocols
1. GPCRProfiler Calcium Assay for Off-Target Screening
This assay is used to functionally screen a compound against a large panel of GPCRs to identify potential off-target agonist, antagonist, or allosteric modulator activities.
-
Cell Lines: A panel of cell lines, each stably expressing a specific GPCR subtype.
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. Many GPCRs, when activated, initiate a signaling cascade that leads to the release of calcium from intracellular stores.
-
Methodology:
-
Cells are plated in a multi-well plate format.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
VU0357017 (at a specified concentration, e.g., 10 μM) is added to the wells.
-
Changes in fluorescence, indicating calcium mobilization, are monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
To test for antagonist or positive allosteric modulator (PAM) activity, a known agonist for the specific receptor is added after the test compound, and the response is measured.
-
-
Data Analysis: The response induced by VU0357017 alone is compared to the maximal response of a known full agonist for each receptor to determine agonist activity. Potentiation or inhibition of the known agonist's response indicates PAM or antagonist activity, respectively.
2. Radioligand Binding Assay for Muscarinic Receptor Selectivity
This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines expressing individual muscarinic receptor subtypes (M1-M5).
-
A radiolabeled ligand that binds to the muscarinic receptors (e.g., [3H]N-methylscopolamine).
-
This compound at various concentrations.
-
-
Methodology:
-
In a multi-well plate, the cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound (VU0357017).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: M1 receptor signaling pathway and points of interaction for VU0357017.
Caption: Experimental workflow for identifying potential off-target effects.
VU0357017 hydrochloride acting as an antagonist at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0357017 hydrochloride in their experiments. The information is tailored to address specific issues that may arise from its concentration-dependent dual pharmacology as a positive allosteric modulator (PAM) and an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.
Troubleshooting Guides
This section offers solutions to common experimental problems encountered when working with this compound.
Issue: this compound is Exhibiting Antagonistic Effects Instead of the Expected Positive Allosteric Modulation.
Possible Cause: The concentration of this compound used in the experiment is likely too high, leading to its action as an orthosteric antagonist rather than an allosteric modulator.
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Perform a Concentration-Response Curve: Conduct a wide-range concentration-response experiment to determine the EC50 for its potentiating effect and to identify the concentration at which it begins to inhibit the agonist response.
-
Consult Quantitative Data: Refer to the table below for known potency values of this compound. Your experimental conditions may require optimization, but these values provide a starting point.
Data Presentation: Quantitative Profile of this compound
| Parameter | Value | Receptor Subtype | Cell Line | Notes |
| EC50 (PAM activity) | 198 nM | Rat M1 | CHO | Potentiation of acetylcholine-induced response.[1][2][3] |
| 477 nM | Not Specified | Not Specified | Allosteric agonist activity.[4] | |
| Ki (Binding Affinity) | 9.91 µM | Human M1 | CHO | Orthosteric binding affinity.[4] |
| 21.4 µM | Human M2 | CHO | Lower affinity for other muscarinic subtypes.[4] | |
| 55.3 µM | Human M3 | CHO | Lower affinity for other muscarinic subtypes.[4] | |
| 35.0 µM | Human M4 | CHO | Lower affinity for other muscarinic subtypes.[4] | |
| 50.0 µM | Human M5 | CHO | Lower affinity for other muscarinic subtypes.[4] | |
| Antagonistic Activity | High µM range | M1-M5 | CHO | Acts as a pan-muscarinic antagonist at high concentrations by binding to the orthosteric site.[5] |
Experimental Workflow for Characterizing Dual Activity
The following workflow can be used to experimentally determine the concentration-dependent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, described as an M1 PAM, acting as an antagonist in my experiment?
A1: this compound is a bitopic ligand, meaning it has two distinct binding sites on the M1 receptor.[5] At lower, nanomolar concentrations, it binds to an allosteric site, positively modulating the receptor's response to an agonist like acetylcholine (ACh). However, at higher, micromolar concentrations, it binds to the orthosteric site, the same site as ACh, thereby acting as a competitive antagonist.[5] This concentration-dependent switch in pharmacological activity is a known characteristic of this compound.
M1 Muscarinic Receptor Signaling and Modulation by VU0357017
Q2: What is the mechanism behind the concentration-dependent switch in this compound's activity?
A2: The dual activity of this compound is attributed to its ability to bind to two different sites on the M1 receptor with different affinities. It has a higher affinity for the allosteric site, where it acts as a positive modulator. As the concentration increases, it begins to occupy the lower-affinity orthosteric site, where it competes with the endogenous agonist, acetylcholine, leading to antagonism. This "bitopic" nature is a key feature of its pharmacology.[5]
Experimental Protocols
1. Calcium Mobilization Assay to Determine Potency and Efficacy
This protocol is designed to measure the intracellular calcium concentration in response to M1 receptor activation and modulation.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Culture medium (e.g., DMEM/F12 with 10% FBS, L-glutamine, and selection antibiotic).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).
-
Pluronic F-127.
-
Acetylcholine (ACh) solution.
-
This compound solutions (serial dilutions).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed CHO-M1 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye in DMSO and then diluting it in HBSS with Pluronic F-127.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Fluorescence Reading:
-
To determine PAM activity:
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Using the plate reader's injector, add a fixed, sub-maximal concentration of ACh (e.g., EC20) to all wells.
-
Measure the fluorescence intensity immediately before and after ACh addition, typically with readings every second for 90-120 seconds.
-
-
To determine antagonist activity:
-
Add serial dilutions of this compound to the wells and incubate.
-
Inject a concentration of ACh that gives a maximal or near-maximal response (e.g., EC80).
-
Measure the fluorescence as described above.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Plot the ΔRFU against the log concentration of this compound.
-
For PAM activity, fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist activity, determine the concentration of VU0357017 that inhibits the ACh response.
-
2. Radioligand Binding Assay for Determining Orthosteric Site Affinity
This protocol is to determine the binding affinity (Ki) of this compound at the orthosteric site of muscarinic receptors.
Materials:
-
Cell membranes prepared from CHO cells expressing the M1 muscarinic receptor.
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound solutions (serial dilutions).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd value), and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0357017 hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0357017 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0357017 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine. This compound is CNS penetrant and has shown efficacy in rodent models of cognitive impairment, making it a valuable tool for research in areas like Alzheimer's disease and schizophrenia.[1]
Q2: What is a recommended starting dose for in vivo experiments?
The effective dose of this compound can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. Based on published studies, a dose range of 1-10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in rats.[1] In a scopolamine-induced deficit model in rats, a dose of 10 mg/kg i.p. produced a significant reversal of cognitive deficits.[1] In mice, doses of 0.25, 0.5, and 1 mg/kg have been used in the novel object recognition test. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
This compound has good solubility in water (up to 25 mM) and DMSO (up to 5 mM). For intraperitoneal (i.p.) injections, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to first dissolve the compound in DMSO and then dilute it with the other components. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used. It is crucial to ensure the final solution is clear and free of precipitation before administration.
Q4: What is the expected signaling pathway activated by this compound?
As a positive allosteric modulator of the M1 muscarinic receptor, this compound enhances the receptor's response to acetylcholine. The M1 receptor is coupled to the Gq/11 G-protein.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including the modulation of ion channels and activation of downstream kinases like ERK.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation in the dosing solution | - Compound concentration exceeds solubility in the chosen vehicle. - Improper mixing of vehicle components. - Temperature changes affecting solubility. | - Ensure the final concentration is within the known solubility limits. - Prepare the vehicle by adding and thoroughly mixing each component sequentially. - Gently warm the solution or use brief sonication to aid dissolution. Always inspect the solution for clarity before injection. |
| Inconsistent or no in vivo effect | - Suboptimal dose for the specific animal model or endpoint. - Inefficient administration of the compound. - Degradation of the compound. - Incorrect timing of administration relative to the behavioral test. | - Perform a dose-response study to determine the optimal effective dose. - Ensure proper i.p. injection technique to avoid administration into the gut or other organs. - Prepare fresh dosing solutions for each experiment. Store the stock compound under recommended conditions (e.g., -20°C or -80°C). - Optimize the pre-treatment time based on the expected pharmacokinetics of the compound and the experimental paradigm. |
| Adverse effects observed in animals (e.g., lethargy, seizures) | - Dose is too high, leading to overstimulation of the cholinergic system. - Off-target effects at high concentrations. | - Reduce the administered dose. - Carefully observe the animals for any signs of toxicity and record them. - If adverse effects persist even at lower effective doses, consider alternative administration routes or formulations that might alter the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound
| Animal Model | Doses Administered (i.p.) | Outcome | Reference |
| Rat (Scopolamine-induced cognitive deficit) | 1, 3, 10 mg/kg | 10 mg/kg significantly reversed cognitive deficits. | [1] |
| Mouse (Novel Object Recognition) | 0.25, 0.5, 1 mg/kg | Dose-dependent effects on memory performance. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 25 mM | |
| DMSO | 5 mM |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Prepare the vehicle solution. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the required volume of DMSO to the tube and vortex thoroughly until the compound is completely dissolved.
-
Sequentially add the PEG300 and Tween-80 to the tube, vortexing well after each addition to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of any precipitate. If necessary, gently warm the solution or sonicate for a short period to aid dissolution.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway enhanced by VU0357017 HCl.
Caption: General workflow for in vivo experiments using VU0357017 HCl.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
Interpreting unexpected results with VU0357017 hydrochloride
Welcome to the technical support center for VU0357017 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It is highly selective for the M1 subtype over other muscarinic receptor subtypes (M2-M5).[1][3][4] As a positive allosteric modulator (PAM), it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding potentiates the receptor's response to ACh. It is important to note that at higher concentrations, VU0357017 can act as an antagonist at the orthosteric ACh site.[2]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound has been shown to robustly activate M1-mediated calcium mobilization and extracellular signal-regulated kinase (ERK1/2) phosphorylation.[5] However, it has little to no effect on β-arrestin recruitment, suggesting a bias in its signaling pathway activation.[5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage of the solid compound, it is recommended to store it at +4°C.[3][4] Stock solutions should be prepared fresh if possible. If storage of solutions is necessary, they can be stored at -20°C for up to one month.[2] Always ensure the solution is fully equilibrated to room temperature and free of any precipitate before use.[2] The compound is generally stable for shipping at ambient temperatures.[2]
Q4: What are the known off-target effects of this compound?
A4: this compound has a clean ancillary pharmacology profile, showing very small responses at other monoamine receptors, including D4 dopamine (B1211576) receptors and β3-adrenergic receptors.[5] However, it has been observed to potentiate responses to acetylcholine at D4 and β3 adrenergic receptors.[5]
Troubleshooting Guides
Issue 1: No response or a weak response is observed in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Confirm the age and storage conditions of the solid compound. |
| Low Receptor Expression | The agonistic effects of VU0357017 are dependent on the level of M1 receptor expression.[5] In cell lines with low receptor density, the compound may behave as a weak partial agonist.[5] Confirm M1 receptor expression levels in your cell line via qPCR or Western blot. Consider using a cell line with higher or inducible M1 expression. |
| Incorrect Compound Concentration | VU0357017 acts as an allosteric agonist at lower concentrations and an antagonist at higher concentrations.[2] Perform a full concentration-response curve to determine the optimal concentration for agonistic activity in your specific assay. |
| Assay Conditions | Ensure that all assay components (e.g., buffers, media, cells) are at the correct temperature and pH. Optimize incubation times and cell densities for your specific assay. |
| Solubility Issues | Visually inspect the stock solution and final assay solution for any precipitation. If solubility is a concern, gentle warming or sonication may aid dissolution.[1] Refer to the solubility data in the tables below. |
Issue 2: An inhibitory or antagonistic effect is observed instead of an agonistic effect.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | This compound exhibits a bitopic binding mode, acting as an allosteric agonist at lower concentrations and a pan-mAChR orthosteric antagonist at higher concentrations.[2] Reduce the concentration of VU0357017 in your assay and perform a detailed concentration-response experiment. |
| Presence of an Orthosteric Agonist | The allosteric modulatory effect of VU0357017 is dependent on the presence of an orthosteric agonist like acetylcholine. In the absence of an orthosteric agonist, high concentrations of VU0357017 may occupy the orthosteric site and act as an antagonist. |
Issue 3: High variability or poor reproducibility in experimental results.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your assay plate. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Lot-to-Lot Variability of Compound | If you suspect variability between different batches of this compound, it is advisable to test a new lot against a previously validated one in a side-by-side experiment. |
Data Presentation
Pharmacological Data
| Parameter | Value | Cell Line | Reference |
| EC50 (Allosteric Agonist) | 477 nM | CHO cells | [1] |
| EC50 (Positive Allosteric Modulator) | 198 nM | - | [3][4] |
| Ki (M1) | 9.91 µM | CHO cells | [1] |
| Ki (M2) | 21.4 µM | CHO cells | [1] |
| Ki (M3) | 55.3 µM | CHO cells | [1] |
| Ki (M4) | 35.0 µM | CHO cells | [1] |
| Ki (M5) | 50.0 µM | CHO cells | [1] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 25 mM | [2][3] |
| DMSO | 5 mM | [2][3] |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells expressing M1 muscarinic receptors into 96-well or 384-well black-walled, clear-bottom plates. Allow cells to adhere and grow to 80-90% confluency.
-
Dye Loading: Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer at a concentration 2-5X the final desired concentration.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
Program the instrument to add the this compound solution to the cell plate.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence. Plot the response against the compound concentration to generate a concentration-response curve and determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a general workflow for assessing ERK1/2 phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the p-ERK1/2 antibodies.
-
Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Troubleshooting Workflow for Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]
- 3. VU 0357017 hydrochloride | mAChR M1 Modulators: R&D Systems [rndsystems.com]
- 4. VU 0357017 hydrochloride (4295) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
VU0357017 hydrochloride and blood-brain barrier penetration issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing VU0357017 hydrochloride, a potent and selective M1 muscarinic receptor allosteric agonist. This document addresses potential challenges, particularly concerning blood-brain barrier (BBB) penetration, and offers structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Troubleshooting Guide: Blood-Brain Barrier Penetration Issues
Even though this compound is reported to be CNS penetrant, experimental conditions can significantly influence its effective concentration in the brain.[1][2][3] This guide provides a structured approach to troubleshoot suboptimal brain penetration.
| Observed Problem | Potential Cause | Recommended Action |
| Low in vivo efficacy despite proven in vitro potency | 1. Inadequate BBB Penetration: The compound may not be reaching the central nervous system (CNS) in sufficient concentrations. | - Verify Physicochemical Properties: Confirm the lipophilicity (LogP), topological polar surface area (tPSA), and molecular weight of your compound batch. Deviations can affect passive diffusion. - Assess Efflux Transporter Activity: VU0357017 could be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB. Consider co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in a pilot in vivo study to assess the impact on brain exposure. - Re-evaluate Formulation: Ensure the vehicle used for administration is optimal for solubility and stability, and does not hinder BBB transport. |
| 2. Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the plasma concentration available to cross the BBB. | - Conduct Pharmacokinetic (PK) Study: Perform a full PK study to determine the compound's half-life, clearance, and volume of distribution. - In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to understand its metabolic fate. | |
| High variability in brain concentration between subjects | 1. Differences in Animal Physiology: Age, weight, and health status of the animals can affect BBB integrity and transporter expression. | - Standardize Animal Models: Use animals from a single supplier with a narrow age and weight range. Ensure all animals are healthy. - Control for Stress: Stress can alter BBB permeability. Handle animals consistently and allow for an acclimatization period. |
| 2. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Refine Dosing Technique: Ensure precise and consistent administration, whether oral gavage, intraperitoneal, or intravenous injection. | |
| Discrepancy between in vitro BBB model and in vivo results | 1. Limitations of In Vitro Models: In vitro models, such as PAMPA or cell-based assays, may not fully recapitulate the complexity of the in vivo BBB, including the expression of all relevant transporters and the influence of surrounding cells like pericytes and astrocytes.[4] | - Utilize Co-culture Models: Employ more complex in vitro models that include astrocytes and/or pericytes to better mimic the in vivo environment. - Validate with Known Compounds: Test a panel of compounds with known BBB penetration characteristics (high, low, P-gp substrates) to validate your in vitro system. |
| 2. Species Differences: Efflux transporter expression and activity can vary between the species used for the in vitro model and the in vivo studies. | - Use Species-Specific In Vitro Models: Whenever possible, use cell lines or primary cells from the same species as your in vivo model. |
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cross the blood-brain barrier?
A1: Yes, this compound is described as a brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[2][3] It has demonstrated efficacy in animal models of cognitive function, which necessitates its presence in the CNS.[5]
Q2: What is the mechanism of action of this compound in the CNS?
A2: this compound is a positive allosteric modulator (PAM) and an allosteric agonist of the M1 muscarinic receptor.[1][3] It binds to a site on the receptor that is different from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine and can also directly activate the receptor. M1 receptors are predominantly coupled to Gq/11 G-proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Q3: What are the key physicochemical properties of this compound relevant to BBB penetration?
Q4: Which in vitro model is best for assessing the BBB permeability of this compound?
A4: The choice of in vitro model depends on the specific question being addressed:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that is useful for predicting passive diffusion across the BBB. It is a good first-pass screen.
-
Cell-Based Assays (e.g., MDCK-MDR1, Caco-2): These models are useful for assessing the role of specific efflux transporters, such as P-glycoprotein (P-gp), in limiting brain penetration.
-
Co-culture Models (e.g., endothelial cells with astrocytes): These models provide a more physiologically relevant system by incorporating the influence of other cell types present at the BBB.
Q5: How can I quantify the brain penetration of this compound in vivo?
A5: The most common method is to determine the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-plasma concentration ratio (Kp,uu). This involves administering the compound to animals, collecting brain and plasma samples at various time points, and quantifying the concentration of the compound in each matrix using a validated analytical method like LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative data for CNS drug penetration.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (M1 Receptor) | 198 nM | CHO cells | [1] |
| Ki (M1 Receptor) | 9.91 µM | CHO cells | [2] |
| Ki (M2 Receptor) | 21.4 µM | CHO cells | [2] |
| Ki (M3 Receptor) | 55.3 µM | CHO cells | [2] |
| Ki (M4 Receptor) | 35.0 µM | CHO cells | [2] |
| Ki (M5 Receptor) | 50.0 µM | CHO cells | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 369.89 g/mol | [2] |
| Molecular Formula | C18H28ClN3O3 | [2] |
Table 3: Representative Brain Penetration Data for M1 PAMs
Note: Specific Kp,uu data for VU0357017 is not publicly available. The following data for other M1 PAMs is provided for context.
| Compound | Kp | Kp,uu |
| M1 PAM 1 | 0.11 | 0.02 |
| M1 PAM 2 | 0.11 | 0.02 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Brain lipid solution (e.g., porcine brain lipid extract)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Donor Solutions: Dissolve this compound and reference compounds in PBS to the desired concentration (e.g., 100 µM).
-
Coat Filter Plate: Add a small volume (e.g., 5 µL) of the brain lipid solution to each well of the filter plate and allow the solvent to evaporate, forming a lipid layer.
-
Assemble PAMPA Plate: Add PBS to the acceptor plate wells. Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solutions: Add the donor solutions containing the test and reference compounds to the wells of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the surface area of the membrane, and C_D(t) is the concentration in the donor well at time t.
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.
Materials:
-
This compound
-
Appropriate vehicle for administration (e.g., saline, PEG400/Tween 80)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization equipment
-
LC-MS/MS for quantification
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study.
-
Compound Administration: Administer this compound to the animals at a defined dose and route (e.g., 10 mg/kg, intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Euthanasia and Brain Collection: At the final time point, euthanize the animals and immediately perfuse with saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis: Extract the compound from the plasma and brain homogenate samples and quantify the concentration using a validated LC-MS/MS method.
-
Calculate Kp: The brain-to-plasma ratio (Kp) is calculated as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma (AUC_brain / AUC_plasma). For a single time point, it is the ratio of the concentration in the brain to the concentration in plasma.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for BBB Penetration Assessment.
Caption: Troubleshooting Logic for Low In Vivo Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Investigating Allosteric Activation of the M1 Muscarinic Acetylcholine Receptor - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to M1 Activation: VU0357017 Hydrochloride vs. VU0364572
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor represents a promising therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia.[1] The development of selective M1 activators is a key focus of ongoing research. This guide provides a detailed comparison of two prominent M1 allosteric agonists, VU0357017 hydrochloride and VU0364572, focusing on their performance in M1 receptor activation, supported by experimental data.
Overview of VU0357017 and VU0364572
VU0357017 and VU0364572 are highly selective allosteric agonists of the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, these compounds bind to a distinct allosteric site on the receptor.[2] This can lead to a more nuanced modulation of receptor activity and offers the potential for greater subtype selectivity.[3] Interestingly, recent studies suggest that both VU0357017 and VU0364572 may act as bitopic ligands, engaging with both the allosteric and orthosteric sites of the M1 receptor.[2]
Comparative Efficacy in M1 Activation
Experimental data reveals significant differences in the efficacy of VU0357017 and VU0364572 in activating downstream signaling pathways of the M1 receptor.
Calcium Mobilization
Activation of the M1 receptor, a Gq-coupled receptor, typically leads to the activation of phospholipase C, which in turn triggers an increase in intracellular calcium levels.[4][5][6] The ability of VU0357017 and VU0364572 to induce calcium mobilization has been assessed in Chinese Hamster Ovary (CHO) cells expressing the human or rat M1 receptor.
| Compound | Cell Line | Agonist Activity (EC50) | % of Max CCh Response | Reference |
| VU0357017 | CHO-hM1 | - | 41.7 ± 2.37 | [1] |
| VU0364572 | CHO-hM1 | - | 70.8 ± 6.43 | [1] |
| VU0357017 | CHO-rM1 | 477 ± 172 nM | - | [2] |
| VU0364572 | CHO-rM1 | 287 ± 147 nM | - | [2] |
As the data indicates, VU0364572 demonstrates greater efficacy in inducing calcium mobilization compared to VU0357017 in human M1-expressing cells.[1] Both compounds are potent agonists in rat M1-expressing cells, with VU0364572 showing a slightly lower EC50 value.[2]
Phosphoinositide (PI) Hydrolysis
Another key downstream event following M1 receptor activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), leading to the generation of inositol (B14025) phosphates (IPs).
| Compound | PI Hydrolysis Activity | Reference |
| VU0357017 | Inactive | [2] |
| VU0364572 | Active | [2] |
A notable distinction between the two compounds is their activity in PI hydrolysis assays. While VU0364572 induces responses in PI hydrolysis, VU0357017 is reported to be without effect in this assay.[2] This suggests a biased agonism, where the compounds differentially engage downstream signaling pathways.
Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing M1 activation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of VU0357017 and VU0364572.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat or human M1 muscarinic receptor are cultured in appropriate media.[2][7]
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[8]
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the test compounds (VU0357017 or VU0364572) or a reference agonist (e.g., carbachol) are added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).[6]
-
Data Analysis: The fluorescence data is analyzed to generate concentration-response curves and determine parameters such as EC50 and the maximum response relative to a full agonist.
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of M1 receptor signaling.[9][10]
-
Cell Culture and Plating: Similar to the calcium mobilization assay, M1-expressing CHO cells are cultured and seeded in multi-well plates.
-
Labeling: Cells are incubated overnight with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Assay Initiation: The labeling medium is removed, and cells are washed. An assay buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Compound Stimulation: Test compounds are added to the wells, and the plates are incubated for a set period (e.g., 30-60 minutes) at 37°C to stimulate PI hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from the free [³H]-myo-inositol using anion-exchange chromatography columns.
-
Quantification: The amount of radiolabeled inositol phosphates is determined by scintillation counting.
-
Data Analysis: The data is used to construct concentration-response curves and determine the potency and efficacy of the compounds in stimulating PI hydrolysis.
Conclusion
VU0357017 and VU0364572 are both valuable research tools for investigating M1 receptor function. However, they exhibit distinct pharmacological profiles. VU0364572 appears to be a more robust activator of the canonical Gq-mediated calcium and PI hydrolysis pathways. In contrast, VU0357017 shows weaker efficacy in calcium mobilization and is inactive in PI hydrolysis assays, suggesting it may act as a biased agonist, potentially favoring other signaling pathways. These differences in their in vitro pharmacology could translate to different in vivo effects and therapeutic profiles.[1] Researchers should consider these differing activities when selecting a compound for their specific experimental needs.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of the M1 Agonist VU0364572 Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to M1 Positive Allosteric Modulators: VU0357017 Hydrochloride vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cortex.[1][2] Its critical role in cognitive processes such as learning and memory has made it a prime therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia.[3][4] However, developing selective orthosteric agonists has been challenging due to the highly conserved acetylcholine binding site across all five muscarinic receptor subtypes (M1-M5). Positive Allosteric Modulators (PAMs), which bind to a distinct allosteric site to enhance the receptor's response to the endogenous agonist acetylcholine, offer a promising strategy for achieving subtype selectivity.[5][6]
This guide provides an objective comparison of VU0357017 hydrochloride, a selective M1 modulator, with other prominent M1 PAMs. The comparison is supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of M1 PAMs
The pharmacological properties of M1 PAMs can vary significantly, particularly regarding their intrinsic agonist activity. A key distinction in the field is between "pure PAMs," which only potentiate the effect of an orthosteric agonist, and "ago-PAMs," which possess intrinsic agonist activity even in the absence of the primary ligand.[7] This difference can have profound implications for in vivo efficacy and adverse effect profiles.[4][7] VU0357017 has been characterized as a selective M1 allosteric agonist, a class of molecules that activate the receptor via an allosteric site.[8][9]
The table below summarizes the in vitro pharmacological data for VU0357017 and other benchmark M1 PAMs.
| Compound | Type | Potency (EC₅₀) | Selectivity Profile | Key Characteristics & Remarks |
| VU0357017 | Allosteric Agonist / PAM | 198 nM[10] | No activity at M2-M5 up to 30 µM[9][10] | CNS penetrant; reverses cognitive deficits in rodent models.[8][10] Initially identified as an allosteric agonist.[9] |
| BQCA | PAM-Agonist[5] | ~200-300 nM (PAM activity)[6] | Highly M1 selective[6] | A first-generation M1 PAM. Limited by poor solubility and low brain penetrance, preventing clinical progression.[4] |
| PQCA | PAM | Not specified, but effective in vivo[4][7] | M1 selective[4] | An analog of BQCA; shown to reverse memory deficits in rodent models without apparent cholinergic side effects.[4][7] |
| MK-7622 | Ago-PAM[7] | Potent (nanomolar range)[11] | Highly M1 selective[12] | Advanced to Phase II clinical trials.[12][13] Robust agonist activity may contribute to cholinergic adverse effects and seizures in preclinical models.[4][7] |
| VU0453595 | PAM | 2140 ± 440 nM[14] | M1 selective[7] | A prototypical M1 PAM intentionally developed to lack intrinsic agonist activity to avoid potential over-activation of the receptor.[7][14] |
M1 Receptor Signaling Pathway
The M1 receptor primarily couples to the Gq/11 family of G proteins.[4] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.[1][4]
Typical Experimental Workflow for M1 PAM Characterization
The discovery and characterization of novel M1 PAMs follow a structured workflow. It begins with a high-throughput primary screen to identify "hits," followed by a series of secondary and tertiary assays to confirm activity, determine selectivity, and characterize the mechanism of action.
Detailed Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This functional assay is the cornerstone for identifying and characterizing M1 modulators, as it directly measures the consequence of Gq-pathway activation.[6][15]
-
Objective: To determine the potency (EC₅₀) and maximal effect of a test compound as an M1 PAM or agonist by measuring changes in intracellular calcium concentration.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M1 muscarinic receptor are commonly used.[7]
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon M1 receptor activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity. This change is measured in real-time using an instrument like a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader).
-
Methodology:
-
Cell Plating: M1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) for approximately 1 hour at 37°C.
-
Compound Preparation: Test compounds (e.g., VU0357017) are prepared in a suitable assay buffer. For PAM mode testing, acetylcholine (ACh) is also prepared at a concentration that yields a submaximal response (typically an EC₂₀, the concentration that gives 20% of the maximal effect).[11][15]
-
Assay Execution (FlexStation/FLIPR):
-
The plate containing the dye-loaded cells is placed into the instrument.
-
For PAM Mode: A baseline fluorescence reading is taken. The test compound is added, and the cells are pre-incubated for 1.5-2 minutes.[6] Subsequently, the EC₂₀ concentration of ACh is added, and fluorescence is monitored for an additional 50-90 seconds to measure the potentiated response.[15]
-
For Agonist Mode: The same procedure is followed, but instead of ACh, only the assay buffer is added in the second step to determine if the test compound activates the receptor on its own.
-
-
Data Analysis: The increase in fluorescence over baseline is calculated. For PAM mode, data are normalized to the response of the EC₂₀ of ACh alone. For agonist mode, data are often normalized to the maximal response induced by a saturating concentration of ACh. Concentration-response curves are generated using non-linear regression to determine EC₅₀ and maximal effect values.
-
Conclusion
The landscape of M1 receptor modulators is diverse, with a critical distinction arising between pure PAMs and those with intrinsic agonist activity (ago-PAMs). Compounds with strong agonist activity, such as MK-7622, have shown clinical potential but may be limited by on-target cholinergic side effects.[4][7] In contrast, this compound represents a highly selective, CNS-penetrant M1 modulator characterized as an allosteric agonist.[8][10] Its profile makes it a valuable tool for preclinical research aimed at understanding the therapeutic potential and physiological roles of M1 receptor activation, offering a distinct pharmacological profile compared to first-generation tools like BQCA or strong ago-PAMs like MK-7622. The choice between these compounds will depend on the specific research question, particularly whether the goal is to purely potentiate endogenous cholinergic tone or to provide a baseline level of receptor activation.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VU 0357017 hydrochloride | mAChR M1 Modulators: R&D Systems [rndsystems.com]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Muscarinic Receptor Selectivity: A Comparative Analysis of VU0357017 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the selective modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) is a critical aspect of developing novel therapeutics for a range of neurological disorders. This guide provides a detailed comparison of the selectivity profile of VU0357017 hydrochloride against M2-M5 receptors, alongside alternative M1-targeting compounds, Xanomeline (B1663083) and TBPB. The information is supported by experimental data and detailed protocols to aid in the informed selection of research tools.
This compound has emerged as a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in conditions such as Alzheimer's disease and schizophrenia. Its remarkable selectivity against other muscarinic receptor subtypes (M2-M5) minimizes the potential for off-target effects, a significant hurdle in the development of previous muscarinic agonists. This guide will delve into the quantitative data that underscores this selectivity and compare it with other known M1-active compounds.
Comparative Selectivity Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, Xanomeline, and TBPB across the M1-M5 muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of Compounds at Human Muscarinic Receptors (nM)
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| VU0357017 | 9910 | 21400 | 55300 | 35000 | 50000 |
| Xanomeline | 10[1] | 12[1] | 17[1] | 7[1] | 22[1] |
| TBPB | Competitive displacement of [3H]NMS observed, suggesting orthosteric binding component. Specific Ki values across all subtypes are not consistently reported in a comparable format due to its bitopic nature. |
Table 2: Functional Activity (EC50/IC50) of Compounds at Muscarinic Receptors
| Compound | Receptor | Assay Type | Parameter | Value |
| VU0357017 | M1 | Calcium Mobilization | EC50 | 198 nM[2][3] / 477 nM |
| M2-M5 | Not specified | Activity | No activity up to 30 µM[2][3] | |
| Xanomeline | M1 | Phospholipid Hydrolysis | EC50 | ~6 nM (in rabbit vas deferens)[4] |
| M2 | Atrial Contraction | EC50 | 3 µM (guinea pig atria)[4] | |
| M1/M4 | Functional Assays | Preferential Agonist | ||
| M2/M3/M5 | Functional Assays | Partial Agonist[1] | ||
| TBPB | M1 | Calcium Mobilization | EC50 | 289 nM[5] |
| M2-M5 | Calcium Mobilization | EC50 | >50 µM[5] | |
| M2 | Calcium Mobilization (Antagonist) | IC50 | 2.3 µM[6] | |
| M3 | Calcium Mobilization (Antagonist) | IC50 | >10 µM[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of M1 receptor activation and the general workflows for the key experimental protocols used to determine compound selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
VU0357017 Hydrochloride: A Comparative Analysis of Cross-Reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR1), a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other G-protein coupled receptors (GPCRs), supported by experimental data, to aid researchers in evaluating its suitability for their studies.
Selectivity Profile of this compound
This compound demonstrates high selectivity for the M1 muscarinic receptor.[1][3] Studies have shown that it has no significant activity at other muscarinic receptor subtypes (M2-M5) at concentrations up to 30 μM.[1][3] A broad screening against a panel of 168 GPCRs revealed a generally clean ancillary pharmacology, with only minor responses observed at a few other receptors.[4]
Quantitative Analysis of Cross-Reactivity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for the M1 receptor and its cross-reactivity with other muscarinic receptor subtypes.
| Receptor | Ligand | Ki (μM) | EC50 (nM) | Assay Type | Cell Line |
| M1 mAChR | VU0357017 | 9.91 | 477 | Calcium Mobilization | CHO |
| M2 mAChR | VU0357017 | 21.4 | >30,000 | Calcium Mobilization | CHO |
| M3 mAChR | VU0357017 | 55.3 | >30,000 | Calcium Mobilization | CHO |
| M4 mAChR | VU0357017 | 35.0 | >30,000 | Calcium Mobilization | CHO |
| M5 mAChR | VU0357017 | 50.0 | >30,000 | Calcium Mobilization | CHO |
Data compiled from MedChemExpress and R&D Systems product information.[1][3]
A wider screening using the GPCRProfiler service from Millipore indicated that at a concentration of 10 μM, VU0357017 showed minimal agonistic activity at other GPCRs, including various monoamine receptors.[4] However, it was noted to potentiate the effects of acetylcholine at D4 dopamine (B1211576) and β3 adrenergic receptors, suggesting a potential for allosteric modulation at these sites.[4]
Signaling Pathways and Mechanism of Action
As an allosteric agonist of the M1 receptor, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. The M1 receptor is a Gq-coupled GPCR, and its activation primarily leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] Experimental evidence confirms that VU0357017 robustly activates calcium mobilization and ERK1/2 phosphorylation, downstream effects of Gq coupling, while having minimal impact on β-arrestin recruitment.[4]
Caption: M1 Receptor Signaling Pathway Activated by VU0357017.
Experimental Protocols
The selectivity and cross-reactivity of this compound have been determined using various in vitro assays. Below are representative protocols for key experiments.
GPCR Cross-Reactivity Screening (Functional Assay)
A common method to assess broad cross-reactivity is through functional screens like the GPCRProfiler service.
-
Cell Culture: Cells stably expressing the GPCR of interest are cultured in appropriate media.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final screening concentration (e.g., 10 μM) in assay buffer.
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
VU0357017 is added to the cells, and any change in fluorescence, indicating intracellular calcium release, is recorded.
-
A known agonist for the specific GPCR is subsequently added to determine if VU0357017 acts as a positive allosteric modulator (PAM) or an antagonist.
-
-
Data Analysis: The response to VU0357017 is compared to the maximal response induced by a known full agonist for each receptor to determine the percentage of activation or inhibition.
Caption: Workflow for GPCR Cross-Reactivity Screening.
Radioligand Binding Assay (for Ki Determination)
Binding assays are employed to determine the affinity of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: A suitable buffer (e.g., PBS) is used for the binding reaction.
-
Competition Binding:
-
A constant concentration of a radiolabeled ligand that binds to the orthosteric site of the muscarinic receptors (e.g., [3H]-NMS) is used.
-
Increasing concentrations of unlabeled VU0357017 are added to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a highly selective M1 muscarinic receptor allosteric agonist with minimal cross-reactivity against other muscarinic subtypes and a broad panel of other GPCRs. Its clean selectivity profile makes it a valuable tool for investigating M1 receptor function in the central nervous system. Researchers should, however, be mindful of its potential to potentiate acetylcholine's effects at D4 and β3 adrenergic receptors in specific experimental contexts. The provided experimental protocols offer a foundation for further independent verification and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of VU0357017 Hydrochloride: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the quest for selective and effective cognitive enhancers is paramount. VU0357017 hydrochloride, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), has emerged as a promising candidate. This guide provides an objective comparison of this compound's in vivo effects with other relevant compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to this compound
This compound is a brain-penetrant compound that acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] M1 receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, making them a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[3] As a PAM, VU0357017 enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced modulation of cholinergic signaling compared to direct agonists.
Comparative In Vivo Efficacy
The in vivo effects of VU0357017 have been primarily evaluated in rodent models of cognition. A key comparator in these studies is VU0364572, another M1 allosteric agonist with a similar chemical scaffold.[3] While both compounds have demonstrated efficacy in enhancing cognitive function, they exhibit distinct profiles in terms of signaling pathway activation and effects in different brain regions.[3]
Cognitive Enhancement in a Contextual Fear Conditioning Model
Contextual fear conditioning is a behavioral paradigm used to assess hippocampal-dependent learning and memory. In a study directly comparing VU0357017 and VU0364572, both compounds were shown to enhance the acquisition of contextual fear learning in rats, indicating pro-cognitive effects.[3] However, the two compounds displayed different efficacy profiles in activating downstream signaling pathways, with VU0364572 showing more robust effects on calcium mobilization and ERK1/2 phosphorylation.[3]
Table 1: Comparison of In Vivo Efficacy in Contextual Fear Conditioning
| Compound | Animal Model | Dosing (i.p.) | Key Findings | Reference |
| This compound | Rat | 1-10 mg/kg | Significantly reversed scopolamine-induced disruption of contextual fear conditioning.[1] | [1] |
| VU0364572 | Rat | 0.056 mg/kg | Improved acquisition of contextual fear learning.[3] | [3] |
Effects on Amphetamine-Induced Hyperlocomotion
The amphetamine-induced hyperlocomotion model is often used to screen for potential antipsychotic activity. Interestingly, despite their pro-cognitive effects, neither VU0357017 nor VU0364572 were found to reverse amphetamine-induced hyperlocomotion in rats.[3] This suggests that their mechanism of action may be more relevant to cognitive enhancement than to the modulation of dopamine-mediated psychosis. In contrast, the M1/M4 receptor agonist xanomeline (B1663083) has been shown to suppress methamphetamine-induced hyperlocomotion.[4]
Table 2: Comparison in Amphetamine-Induced Hyperlocomotion Model
| Compound | Animal Model | Dosing | Effect on Hyperlocomotion | Reference |
| This compound | Rat | Not specified | No reversal | [3] |
| VU0364572 | Rat | Not specified | No reversal | [3] |
| Xanomeline | Mouse | Not specified | Suppression | [4] |
| TAK-071 (M1 PAM) | Mouse | Not specified | No suppression of methamphetamine-induced hyperlocomotion | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: M1 Receptor Signaling Pathway modulated by VU0357017.
Caption: Experimental Workflow for Contextual Fear Conditioning.
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion.
Experimental Protocols
Contextual Fear Conditioning
This protocol is adapted from studies evaluating the effects of M1 modulators on learning and memory.[3]
-
Animals: Male Sprague Dawley rats (225-250 g) are used.
-
Apparatus: Conditioning takes place in chambers housed within sound-attenuating cubicles (e.g., Med Associates). The floor of the chamber consists of a stainless-steel grid for footshock delivery.
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., saline). Rats are administered the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the conditioning session.
-
Conditioning (Day 1):
-
Rats are placed in the conditioning chamber and allowed to habituate for 2 minutes.
-
A single footshock (1 second, 0.5 mA) is delivered through the grid floor.
-
Rats remain in the chamber for an additional 45 seconds before being returned to their home cage.
-
-
Testing (Day 2):
-
Approximately 24 hours after conditioning, rats are returned to the same chamber.
-
Freezing behavior, defined as the absence of all movement except for respiration, is recorded and scored for a set period (e.g., 5 minutes).
-
Amphetamine-Induced Hyperlocomotion
This protocol is a standard method for assessing antipsychotic-like activity.[5]
-
Animals: Male Sprague Dawley rats (275-300 g) are used.
-
Apparatus: Open-field chambers (e.g., 27 x 27 x 20 cm) equipped with infrared photobeams to automatically record locomotor activity (e.g., Hamilton Kinder).
-
Drug Preparation and Administration:
-
This compound is dissolved in an appropriate vehicle.
-
Amphetamine is dissolved in saline.
-
-
Procedure:
-
Rats are habituated to the locomotor activity test chambers for 30 minutes.
-
Following habituation, rats are injected subcutaneously (s.c.) with either VU0357017 or vehicle.
-
60 minutes after the initial injection, all rats receive a subcutaneous injection of amphetamine (e.g., 1 mg/kg).
-
Locomotor activity (e.g., number of photobeam breaks) is recorded for the next 60 minutes in 5-minute bins.
-
Conclusion
This compound demonstrates clear pro-cognitive effects in preclinical models, validating the M1 receptor as a therapeutic target for cognitive enhancement. Its distinct signaling profile compared to other M1 modulators like VU0364572 highlights the nuanced pharmacology of allosteric modulation. While not effective in models of psychosis, its focused efficacy on cognition, coupled with a potentially favorable side-effect profile compared to broader-acting agonists, makes VU0357017 a valuable tool for neuroscience research and a promising lead for the development of novel cognitive enhancers. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this and related compounds.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. Impaired contextual fear-conditioning in MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of VU0357017 Hydrochloride's Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of VU0357017 hydrochloride, a selective M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist. Its performance is compared with other M1 receptor modulators, VU0364572 and Xanomeline, supported by quantitative data and detailed experimental methodologies to address the reproducibility of its effects.
Executive Summary
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor with demonstrated efficacy in preclinical models of cognitive function. This guide synthesizes available data on its in vitro pharmacological profile, comparing it to VU0364572, another selective M1 allosteric agonist, and Xanomeline, a muscarinic agonist with preference for M1 and M4 receptors. The data presented herein highlights the distinct pharmacological properties of these compounds and provides a framework for assessing the reproducibility of their experimental outcomes. While direct head-to-head comparisons under identical experimental conditions are limited in the published literature, this guide collates available data to offer a comprehensive overview.
Comparative Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound and its comparators. It is important to note that the experimental conditions, such as the cell line and radioligand used, can influence the obtained values.
Table 1: M1 Receptor Functional Potency (EC50)
| Compound | EC50 (nM) | Assay | Cell Line | Reference |
| This compound | 477 | Calcium Mobilization | CHO-K1 cells expressing human M1 mAChRs | [1] |
| This compound | 198 | Not Specified | Not Specified | [2] |
| VU0364572 | 287 | Calcium Mobilization | CHO cells expressing rat M1 receptors | |
| Xanomeline | ~30 | Phosphoinositide Hydrolysis | CHO cells expressing M1 receptors |
Table 2: M1 Receptor Binding Affinity (Ki)
| Compound | Ki (μM) | Radioligand | Cell Line | Reference |
| This compound | 9.91 | [3H]-NMS | CHO cells expressing rat M1 receptors | [3] |
| VU0364572 | 45.9 | [3H]-NMS | CHO cells expressing rat M1 receptors | |
| Xanomeline | 0.294 | [3H]-NMS | CHO cells expressing human M1 receptors |
Signaling Pathways and Mechanism of Action
VU0357017 and VU0364572 are allosteric agonists, meaning they bind to a site on the M1 receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). This binding enhances the receptor's response to ACh. In contrast, Xanomeline is a functional agonist that binds to the same site as ACh (orthosteric site) and directly activates the receptor.
A key finding is the differential effect of these allosteric agonists on downstream signaling pathways. Both VU0357017 and VU0364572 induce calcium mobilization and ERK1/2 phosphorylation.[1] However, they show little to no recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[1] This biased agonism may contribute to a more sustained therapeutic effect with fewer side effects compared to orthosteric agonists like Xanomeline.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Negative Controls for VU0357017 Hydrochloride Studies
Introduction
VU0357017 hydrochloride is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] With an EC50 value in the range of 198-477 nM, it demonstrates high selectivity for the M1 receptor subtype, showing no activity at M2-M5 receptors at concentrations up to 30 μM.[1] This profile makes it a valuable tool for investigating the therapeutic potential of M1 receptor activation in conditions like Alzheimer's disease and schizophrenia.[1][2]
In any pharmacological study, the rigorous use of negative controls is paramount to validate that the observed biological effects are a direct result of the compound's specific interaction with its intended target. This guide compares essential negative control experiments for studies involving VU0357017, providing the rationale, experimental protocols, and expected outcomes to ensure data integrity and unambiguous interpretation.
M1 Receptor Allosteric Modulation Pathway
The diagram below illustrates the signaling pathway activated by the M1 muscarinic receptor, a Gq-coupled receptor. VU0357017 acts as a positive allosteric modulator, binding to a site distinct from the orthosteric site for acetylcholine (ACh). This enhances the receptor's response to ACh, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium (Ca2+).
Caption: M1 receptor signaling enhanced by a Positive Allosteric Modulator (PAM).
Comparison of Negative Control Strategies
To validate the specificity of VU0357017, a multi-faceted approach to negative controls is recommended. The following table compares the most critical control experiments and their expected outcomes.
| Control Strategy | Description | Rationale | Ideal Outcome for Specificity |
| Vehicle Control | The experiment is run with the solvent (e.g., water, DMSO, saline) used to dissolve VU0357017, but without the compound itself.[3][4] | Establishes the baseline response and ensures that the vehicle has no biological effect on its own. This is the most fundamental control. | No significant activity above the baseline noise of the assay. |
| Inactive Analog | A compound with a chemical structure highly similar to VU0357017 but demonstrated to be inactive at the M1 receptor. Subtle structural modifications can abolish allosteric agonism.[5] | Rules out off-target effects that may be caused by the core chemical scaffold of VU0357017, rather than its specific interaction with the M1 allosteric site. | No significant M1 receptor activation, even at high concentrations. |
| Receptor Subtype Selectivity | The compound is tested on cells expressing other related muscarinic receptor subtypes (M2, M3, M4, M5) where it is expected to be inactive. | Confirms the selectivity of VU0357017 for the M1 receptor and demonstrates that the observed effects are not due to interactions with other mAChRs. | No activity observed in cells expressing M2-M5 receptors, consistent with published selectivity data.[1] |
Quantitative Data Comparison: Expected Outcomes
The following table summarizes the expected quantitative results from a calcium mobilization assay designed to test the specificity of VU0357017.
| Assay | Test Article | Cell Line | Parameter | Expected Result |
| M1 Agonism | VU0357017 | CHO-hM1 | EC50 | ~200 nM |
| M1 Agonism | Vehicle (e.g., 0.1% DMSO) | CHO-hM1 | % Activity | No response |
| M1 Agonism | Inactive Analog | CHO-hM1 | % Activity | No response at concentrations up to 30 µM |
| Subtype Selectivity | VU0357017 | CHO-hM2 | % Activity | No response at concentrations up to 30 µM[1] |
| Subtype Selectivity | VU0357017 | CHO-hM3 | % Activity | No response at concentrations up to 30 µM[1] |
| Subtype Selectivity | VU0357017 | CHO-hM4 | % Activity | No response at concentrations up to 30 µM[1] |
| Subtype Selectivity | VU0357017 | CHO-hM5 | % Activity | No response at concentrations up to 30 µM[1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details a common method for assessing the activity of compounds targeting Gq-coupled receptors like M1.
Objective: To quantify the agonist activity of VU0357017 and its negative controls by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor (CHO-hM1).
-
Culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds: VU0357017, inactive analog, vehicle.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed CHO-hM1 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Remove culture medium and add Fluo-4 AM loading buffer to each well. Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of VU0357017 and the inactive analog in assay buffer. Prepare a vehicle-only control.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument adds the test compounds to the wells while continuously reading fluorescence.
-
Data Acquisition: Continue to measure fluorescence for at least 3 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the concentration-response curve for VU0357017 and determine the EC50 value. Compare the responses of the inactive analog and vehicle controls to the baseline.
Workflow for Comprehensive Specificity Testing
The diagram below outlines a logical workflow for using negative controls to confirm the target specificity of VU0357017.
Caption: Workflow for validating the on-target specificity of VU0357017.
Protocol 2: Receptor Subtype Selectivity Profiling
This protocol is designed to be run in parallel with the primary assay to provide a direct comparison of activity across related targets.
Objective: To confirm that VU0357017 does not activate other muscarinic receptor subtypes.
Materials:
-
Cell lines stably expressing human M2, M3, M4, and M5 receptors.
-
All other materials as listed in Protocol 1. Note: Assays for Gi-coupled receptors (M2, M4) may require a different readout, such as cAMP inhibition or GTPγS binding, as they do not primarily signal through calcium mobilization. For this guide, we assume a panel of Gq-coupled assays for simplicity or the use of chimeric G-proteins (e.g., Gqi5) to redirect signaling through a calcium pathway.
Methodology:
-
Parallel Plating: Plate each of the cell lines (CHO-hM1, -hM2, -hM3, -hM4, -hM5) in separate wells or plates.
-
Assay Execution: Perform the same functional assay (e.g., Calcium Mobilization as described in Protocol 1) on all cell lines simultaneously.
-
Compound Treatment: Treat each cell line with the same concentration range of VU0357017.
-
Data Analysis:
-
Generate a concentration-response curve for the M1-expressing cells to confirm compound potency.
-
For the M2-M5 expressing cells, plot the response against the concentration of VU0357017.
-
The expected result is a flat, baseline-level response in the M2-M5 cells, confirming the high selectivity of VU0357017 for the M1 receptor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 5. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Assays to Confirm VU0357017 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to confirm the activity of VU0357017 hydrochloride, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulator (PAM). The performance of VU0357017 is compared with other notable M1 PAMs, supported by experimental data from various functional assays. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound
This compound is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] It acts by binding to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh), thereby potentiating the receptor's response to ACh. This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia.
Comparative Analysis of Functional Assays
The activity of VU0357017 and its alternatives is primarily assessed through a panel of in vitro functional assays that measure different aspects of M1 receptor activation and downstream signaling. The most common assays include calcium mobilization, ERK1/2 phosphorylation, and electrophysiological recordings.
Table 1: Comparison of M1 PAMs in Calcium Mobilization Assays
This assay measures the increase in intracellular calcium concentration following M1 receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
| Compound | Cell Line | Agonist EC50 (nM) | PAM EC50 (nM) |
| VU0357017 | CHO-K1 hM1 | 477 | 198 |
| VU0364572 | CHO-K1 hM1 | 152 | 110 |
| PF-06764427 | rM1-CHO | 610 | 30 |
| MK-7622 | rM1-CHO | 2930 | 16 |
| VU0453595 | rM1-CHO | >10,000 (inactive as agonist) | 2140 |
| BQCA | rM1 CHO-K1 | Inactive as agonist | 267 |
EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response. PAM EC50 is determined in the presence of an EC20 concentration of acetylcholine.
Table 2: Comparison of M1 PAMs in ERK1/2 Phosphorylation Assays
This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event following M1 receptor activation.
| Compound | Cell Line | Efficacy (% of CCh max) |
| VU0357017 | hM1 CHO | ~40% |
| VU0364572 | hM1 CHO | ~70% |
Efficacy is expressed as the maximal response of the compound relative to the maximal response of the full agonist carbachol (B1668302) (CCh).
Table 3: Comparison of M1 PAMs in Electrophysiology Assays (Long-Term Depression)
This assay measures the ability of compounds to modulate synaptic plasticity, specifically long-term depression (LTD), in brain slices, an indicator of their potential to impact cognitive processes.
| Compound | Brain Region | Effect on LTD |
| PF-06764427 | Medial Prefrontal Cortex | Induces LTD alone |
| MK-7622 | Medial Prefrontal Cortex | Induces LTD alone |
| VU0453595 | Medial Prefrontal Cortex | Potentiates CCh-induced LTD, no effect alone |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor by an agonist, potentiated by a positive allosteric modulator (PAM) like VU0357017, initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, including components of the MAPK/ERK pathway, ultimately leading to a cellular response.
Experimental Workflow for a Calcium Mobilization Assay
The following diagram outlines the typical workflow for a cell-based calcium mobilization assay to assess the activity of M1 receptor modulators. The process begins with seeding cells expressing the M1 receptor, followed by loading with a calcium-sensitive dye. The compound of interest is then added, and the resulting change in fluorescence, indicative of intracellular calcium levels, is measured over time.
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is designed for assessing M1 receptor activation in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1), using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
CHO-M1 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound and other test compounds
-
Acetylcholine (ACh)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed CHO-M1 cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of VU0357017 and other test compounds in HBSS with 20 mM HEPES. For PAM assays, also prepare a solution of ACh at a concentration that elicits 20% of its maximal response (EC20).
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
For agonist activity, add the test compounds to the cell plate and monitor the fluorescence signal for at least 3 minutes.
-
For PAM activity, add the test compounds to the cell plate, incubate for 2-5 minutes, and then add the EC20 concentration of ACh. Monitor the fluorescence signal for at least 3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the response. Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration. EC50 values are calculated using a non-linear regression fit (e.g., four-parameter logistic equation).
ERK1/2 Phosphorylation Assay Protocol (AlphaScreen SureFire)
This protocol outlines the measurement of ERK1/2 phosphorylation in CHO-M1 cells using the AlphaScreen SureFire assay technology.
Materials:
-
CHO-M1 cells
-
Cell culture medium
-
Serum-free medium
-
12- or 24-well cell culture plates
-
AlphaScreen SureFire ERK1/2 (p-T202/Y204) Assay Kit (PerkinElmer)
-
This compound and other test compounds
-
Carbachol (CCh)
-
AlphaScreen-compatible microplate reader
Procedure:
-
Cell Plating and Serum Starvation: Seed CHO-M1 cells in 12- or 24-well plates and grow to 80-90% confluency. Prior to the assay, serum-starve the cells by incubating them in serum-free medium for 4-6 hours at 37°C.
-
Compound Treatment: Prepare dilutions of VU0357017, other test compounds, and CCh in serum-free medium.
-
Aspirate the serum-free medium from the cells and add the compound solutions. Incubate for the desired time (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the compound solution and add 1X Lysis Buffer provided in the kit to each well. Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
Assay Assembly:
-
Transfer a small volume (e.g., 5 µL) of the cell lysate to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix containing the activated Acceptor beads and the anti-phospho-ERK antibody as per the kit instructions.
-
Add the Acceptor Mix to each well containing the lysate and incubate for 2 hours at room temperature.
-
Prepare the Donor Mix containing the Donor beads and the anti-total-ERK antibody.
-
Add the Donor Mix to each well and incubate for another 2 hours at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2. Normalize the data to the response of a full agonist like CCh and generate concentration-response curves to determine the potency and efficacy of the test compounds.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol describes the recording of M1 receptor-mediated modulation of synaptic transmission, specifically long-term depression (LTD), in acute hippocampal slices.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular solution
-
This compound and other test compounds
-
Carbachol (CCh)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize CA1 pyramidal neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Record baseline synaptic responses by stimulating Schaffer collateral afferents and recording the resulting excitatory postsynaptic currents (EPSCs) or field excitatory postsynaptic potentials (fEPSPs).
-
-
LTD Induction and Compound Application:
-
After establishing a stable baseline for at least 20 minutes, apply the test compound(s) via the perfusion system.
-
To induce LTD, apply a subthreshold concentration of CCh (e.g., 10 µM) alone or in the presence of the M1 PAM (e.g., 10 µM VU0453595).
-
Alternatively, for compounds with agonist activity (e.g., PF-06764427), apply the compound alone.
-
Continue recording synaptic responses for at least 60 minutes after the drug application to assess the induction and maintenance of LTD.
-
-
Data Analysis: The magnitude of LTD is calculated as the percentage depression of the EPSC or fEPSP slope relative to the baseline. Compare the effects of different compounds on the induction of LTD.
References
Comparative analysis of VU0357017 hydrochloride and traditional M1 agonists
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a well-established therapeutic target for cognitive and psychotic disorders, including Alzheimer's disease and schizophrenia. For decades, drug development has focused on activating this receptor to enhance cholinergic neurotransmission. However, the landscape of M1 agonists is evolving. This guide provides a detailed comparison between the novel allosteric agonist, VU0357017 hydrochloride, and traditional orthosteric M1 agonists, offering insights into their distinct mechanisms, selectivity, and functional profiles supported by experimental data.
Differentiating the Mechanism of Action
The fundamental difference between VU0357017 and traditional agonists lies in how they interact with the M1 receptor.
Traditional M1 Agonists (e.g., Xanomeline (B1663083), Pilocarpine): These compounds are typically orthosteric agonists . They bind to the same highly conserved site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh). A major challenge with this approach has been the lack of subtype selectivity. The orthosteric site is similar across all five muscarinic receptor subtypes (M1-M5), making it difficult to develop drugs that only target M1. Activation of M2 and M3 receptors, for instance, can lead to undesirable peripheral side effects like salivation, lacrimation, urination, and defecation (SLUD), as well as cardiovascular effects.
This compound: In contrast, VU0357017 is an allosteric agonist . It binds to a distinct, less-conserved site on the M1 receptor. This offers a significant advantage: high subtype selectivity . VU0357017 potently activates the M1 receptor with negligible activity at the M2, M3, M4, and M5 subtypes, promising a wider therapeutic window by avoiding the side effects associated with pan-muscarinic activation.[1][2]
Furthermore, VU0357017 exhibits biased agonism . While it robustly activates the canonical Gq-protein signaling pathway responsible for therapeutic effects (leading to calcium mobilization and ERK phosphorylation), it has little to no effect on recruiting β-arrestin.[3] This signaling bias may contribute to a better-tolerated safety profile, as β-arrestin pathways are often implicated in receptor desensitization and other signaling cascades.
M1 Receptor Signaling Pathways
Activation of the M1 receptor, a Gq-coupled protein, initiates a well-defined signaling cascade. Both traditional and allosteric agonists engage this primary pathway, though their influence on secondary pathways like β-arrestin recruitment differs significantly.
Data Presentation: A Head-to-Head Comparison
Quantitative data highlights the pharmacological distinctions between VU0357017 and representative traditional M1 agonists.
Table 1: Comparative Selectivity Profile Across Muscarinic Receptors
| Compound | M1 Affinity (Ki) | Selectivity Notes |
| VU0357017 | 9.91 µM | Highly selective for M1. No functional activity observed at M2-M5 receptors up to 30 µM.[1][4] |
| Xanomeline | ~296 nM | Binds with similar high affinity to all five muscarinic subtypes (M1-M5).[5] Functionally prefers M1/M4.[6] |
| Pilocarpine (B147212) | ~3.1-6.6 µM | Non-selective agonist that can activate all five muscarinic subtypes.[7][8][9] |
Table 2: Functional Activity at the M1 Receptor
| Compound | Assay Type | Potency (EC₅₀) | Efficacy | Signaling Bias |
| VU0357017 | Calcium Mobilization | 198 - 477 nM | Partial Agonist (~80% of ACh max) | Biased towards Gq/ERK pathways; little to no β-arrestin recruitment.[1][2][3] |
| Xanomeline | Calcium Mobilization | 30.9 nM | Full Agonist | Prefers Gαq recruitment over β-arrestin.[10] |
| Pilocarpine | Calcium Mobilization | 17.5 nM - 6.8 µM | Full Agonist | May preferentially promote β-arrestin recruitment at the M1 receptor.[7][10][11] |
Table 3: Comparative In Vivo Profile
| Compound | Efficacy Models | Key Adverse Effects | Therapeutic Window |
| VU0357017 | Reverses scopolamine-induced cognitive deficits in rodent models.[1][12] | At effective doses, no classical cholinergic side effects (SLUD) were observed.[2] | Appears wide due to high M1 selectivity. |
| Xanomeline | Improves cognitive deficits and shows antipsychotic-like activity in animal models and clinical trials.[13][14] | Dose-limiting cholinergic effects (nausea, vomiting, diarrhea, salivation).[13][15] | Narrow, limited by peripheral side effects.[13][16] |
Experimental Protocols and Workflows
The data presented are derived from standard pharmacological assays. Below are outlines of the key experimental methodologies.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Methodology:
-
Preparation: Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Analysis: Data are used to generate a competition curve, from which an IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The IC₅₀ is then converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
-
Objective: To measure a compound's functional potency (EC₅₀) and efficacy (Emax) in activating the Gq signaling pathway.
-
Methodology:
-
Cell Culture: CHO or HEK293 cells expressing the M1 receptor are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to intracellular calcium.
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Measurement: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), measures the change in fluorescence intensity in real-time.
-
Analysis: The peak fluorescence response at each concentration is plotted to generate a dose-response curve, from which the EC₅₀ and Emax values are determined.
-
Conclusion
The development of M1-selective allosteric agonists like this compound represents a significant evolution in targeting muscarinic receptors.
-
VU0357017 offers unparalleled selectivity for the M1 receptor , a feat that has been historically challenging with traditional orthosteric agonists. This selectivity is key to potentially avoiding the dose-limiting peripheral cholinergic side effects that have hindered the clinical development of compounds like xanomeline.[13][16]
-
The biased signaling profile of VU0357017, which favors the Gq pathway over β-arrestin recruitment, may offer additional therapeutic advantages, possibly reducing receptor desensitization and promoting a more sustained therapeutic effect.[3]
-
Traditional agonists , while demonstrating proof-of-concept for M1 activation in treating CNS disorders, are hampered by their lack of selectivity.[16] The clinical experience with xanomeline underscores the critical need for subtype-selective compounds to achieve a viable therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilocarpine hydrochloride, Muscarinic receptor agonist (CAS 54-71-7) | Abcam [abcam.com]
- 9. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0357017 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific guidance.
The proper disposal of VU0357017 hydrochloride, a potent and selective M1 muscarinic receptor allosteric agonist, is crucial for maintaining laboratory safety and environmental compliance.[1] This guide provides a comprehensive overview of the recommended disposal procedures based on available safety information. It is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
I. Understanding the Compound
This compound is a chemical used in research, particularly in studies related to Alzheimer's disease and schizophrenia.[2] As with any chemical substance, understanding its properties is the first step toward safe handling and disposal.
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C18H27N3O3.HCl |
| Molecular Weight | 369.89 g/mol [1] |
| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 5 mM)[1] |
| Storage | Store at +4°C |
II. Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
III. Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Disposal methods must comply with all applicable federal, state, and local regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for specific disposal instructions. Different suppliers may have slightly different formulations or recommendations.
-
Avoid Sewer Disposal: Do not dispose of this compound, either in its pure form or in solutions, down the drain or into any sewer system. The environmental impact of this compound has not been fully characterized, and its introduction into aquatic ecosystems should be avoided.
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed, and appropriate chemical waste container.
-
Solutions: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. If possible, use separate containers for aqueous and solvent-based solutions.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any associated hazards as indicated in the SDS.
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste, including this compound, must be handled by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Decontamination: Thoroughly decontaminate all labware, surfaces, and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent. Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
IV. Spill Management
In the event of a spill, follow these general procedures, but always refer to the specific spill response plan for your laboratory and the chemical's SDS:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean-Up: Carefully collect the spilled material and any contaminated absorbent materials. Place them in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
V. Experimental Workflow for Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet or your institution's established safety protocols. Always prioritize safety and regulatory compliance.
References
Personal protective equipment for handling VU0357017 hydrochloride
Essential Safety and Handling Guide for VU0357017 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor agonist. Given its biological activity and potential hazards, adherence to strict safety protocols is imperative to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |
| Signal Word: | Warning |
Pictograms:
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table outlines minimum PPE requirements for common laboratory activities.
| Activity | Minimum PPE Requirements | Rationale |
| Weighing and Dispensing (Solid Form) | - Chemical fume hood or ventilated balance enclosure- Disposable lab coat with tight cuffs- Double nitrile gloves- Safety goggles and face shield | High risk of aerosolization and inhalation of potent powder. |
| Solution Preparation and Handling | - Chemical fume hood- Disposable lab coat- Nitrile gloves- Safety glasses with side shields | Potential for splashes and generation of aerosols. |
| In-vivo Dosing and Animal Handling | - Lab coat- Nitrile gloves- Safety glasses | To prevent skin contact with the compound and contaminated animal bedding or excreta. |
It is crucial to select gloves with appropriate chemical resistance.[2][3] Always consult the glove manufacturer's compatibility charts.
Operational Plans: Step-by-Step Guidance
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Work within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in water (up to 25 mM) and DMSO (up to 5 mM).[4]
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication or gentle heating is required to aid dissolution, ensure the container is properly sealed.
3. Storage:
-
Store the solid compound at +4°C.[4]
-
Stock solutions should be prepared fresh for use. If storage is necessary, store at -20°C for up to one month.[5]
-
Ensure containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Spill Management:
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., water or ethanol) to wet the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: All contaminated sharps (needles, scalpels, Pasteur pipettes) must be disposed of in a designated sharps container for hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Diagrams and Workflows
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. VU 0357017 hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
